(R)-Ru(OAc)2(SEGPHOS)
Description
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Properties
IUPAC Name |
[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28O4P2.2C2H4O2.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2*1-2(3)4;/h1-24H,25-26H2;2*1H3,(H,3,4);/q;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGLLIGZFQVMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1OC2=C(O1)C(=C(C=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36O8P2Ru+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism & Application of Asymmetric Hydrogenation using (R)-Ru(OAc)₂(SEGPHOS)
Executive Summary
In the landscape of asymmetric catalysis, (R)-Ru(OAc)₂(SEGPHOS) stands as a premier pre-catalyst for the enantioselective hydrogenation of functionalized ketones and alkenes. While structurally related to the Nobel-prize-winning BINAP systems, the SEGPHOS ligand offers a distinct "narrow bite angle" advantage that frequently results in superior enantiomeric excess (ee) and turnover numbers (TON).
This guide dissects the mechanistic underpinnings of this catalyst, specifically focusing on the activation of the diacetate precursor, the stereo-determining steps in the hydrogenation of
The SEGPHOS Advantage: Structural Rigidity
The superior performance of SEGPHOS over BINAP and MeO-BIPHEP stems from the geometry of its biaryl backbone.
-
BINAP : Possesses a 1,1'-binaphthyl backbone with a dihedral angle of approximately 74-90° . This flexibility can occasionally allow "leakage" in the chiral pocket.
-
SEGPHOS : Features a 4,4'-bi-1,3-benzodioxole backbone.[1][2] The dioxole ring fusion constrains the rotation, narrowing the dihedral angle to approximately 65° .
Impact on Catalysis: This narrower angle forces the phenyl rings on the phosphorus atoms to rotate further into the metal coordination sphere, creating a "tighter" and more sterically congested chiral pocket. This enhances the differentiation between the pro-R and pro-S faces of the incoming substrate.
Mechanistic Deep Dive
Pre-Catalyst Activation
The complex (R)-Ru(OAc)₂(SEGPHOS) is a neutral, coordinatively saturated 18-electron species. It is not the active catalyst. For hydrogenation to occur, the acetate ligands must be displaced or protonated to open coordination sites for hydrogen and the substrate.
Activation Pathway:
-
Solvolysis/Protonation : In alcoholic solvents (MeOH/EtOH), often with the aid of a mineral acid (e.g., HCl or H₂SO₄), the acetate ligands are protonated to form acetic acid.
-
Formation of Cationic Species : The loss of acetates generates a cationic ruthenium species, typically [Ru(SEGPHOS)(Solvent)₂]²⁺ or a mono-chloro species [RuCl(SEGPHOS)(Solvent)]⁺ if HCl is used.[1]
-
H₂ Coordination : This electrophilic Ru center then activates molecular hydrogen.[1]
Catalytic Cycle (Beta-Keto Ester Hydrogenation)
The hydrogenation of
-
Substrate Coordination : The
-keto ester binds to the Ru center as a bidentate ligand via the ketone oxygen and the ester carbonyl oxygen. This chelation locks the substrate conformation. -
Oxidative Addition : H₂ adds to the metal (often heterolytic cleavage assisted by solvent or counter-anion), forming a Ru-hydride species.[1]
-
Migratory Insertion (Stereo-determining Step) : The hydride transfers to the coordinated ketone carbon.[1] The facial selectivity is dictated by the quadrant blockage of the SEGPHOS phenyl rings.
-
Product Release : The resulting ruthenium alkoxide undergoes protonolysis (by solvent or acid), releasing the chiral alcohol and regenerating the cationic active species.
Visualization: The Catalytic Cycle
Figure 1: The catalytic cycle for the asymmetric hydrogenation of
Experimental Protocol
Objective: Asymmetric Hydrogenation of Methyl Acetoacetate (Benchmark Substrate) Target: Methyl (R)-3-hydroxybutyrate (>98% ee)[1]
Reagents & Equipment[4]
-
Catalyst : (R)-Ru(OAc)₂(SEGPHOS) [CAS: 944450-48-0]
-
Substrate : Methyl acetoacetate (distilled)
-
Solvent : Methanol (degassed, anhydrous)
-
Additive : 0.1 M HCl in Methanol (optional but recommended for rate/ee)
-
Equipment : Stainless steel autoclave (Parr or similar), glass liner, glovebox (or Schlenk line).
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1. Preparation | In a glovebox, weigh (R)-Ru(OAc)₂(SEGPHOS) (8.3 mg, 0.01 mmol) into a glass liner. | S/C ratio = 1000:1. For industrial scale, S/C can go up to 10,000:1. |
| 2. Substrate | Add Methyl Acetoacetate (1.16 g, 10 mmol) to the liner. | Ensure substrate is free of chloride/bromide impurities which can poison the catalyst. |
| 3. Solvation | Add Methanol (5.0 mL). If using acid activation, add HCl/MeOH (0.02 mmol, 2 equiv vs Ru). | Acid helps displace acetate and prevents formation of inactive Ru-enolate species. |
| 4. Assembly | Place liner in autoclave.[3] Seal and remove from glovebox. | Check O-rings for compatibility with MeOH. |
| 5. Purging | Purge with H₂ gas (pressurize to 5 atm, vent) x 3 cycles. | Removes O₂, which oxidizes the phosphine ligand. |
| 6. Reaction | Pressurize to 30-50 atm (435-725 psi) . Heat to 50°C . Stir at 1000 rpm. | High pressure favors the hydrogenation pathway over catalyst decomposition. |
| 7. Termination | Run for 12-16 hours . Cool to RT. Carefully vent H₂. | Venting too fast can cause solvent bumping. |
| 8. Analysis | Concentrate solvent. Analyze by Chiral GC (e.g., Chirasil-DEX CB column). | Expect >99% conversion and >98% ee. |
Workflow Visualization
Figure 2: Operational workflow for the asymmetric hydrogenation process.
Troubleshooting & Optimization
The efficacy of Ru(OAc)₂(SEGPHOS) is sensitive to the reaction environment. Use the table below to diagnose issues.
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (Cl⁻, S, amines) | Distill substrate; ensure solvent is degassed.[1] Increase H₂ pressure. |
| Low Enantioselectivity (ee) | High temperature | Lower temperature to 30°C (may require longer time).[1] |
| Low ee (Racemization) | Product racemization via enolization | Avoid strong bases.[1] Ensure reaction is slightly acidic (hence HCl additive). |
| Induction Period | Slow acetate displacement | Pre-stir catalyst in MeOH/HCl for 30 mins before adding substrate. |
| Leaching/Color Change | Catalyst decomposition | Check for O₂ leaks. Ensure H₂ quality (>99.999%). |
Case Study: Synthesis of Carbapenem Intermediates
Context: The synthesis of the key intermediate for Carbapenem antibiotics requires the reduction of a functionalized
Application: Using (R)-Ru(OAc)₂(DTBM-SEGPHOS) (a bulky variant of SEGPHOS), Takasago researchers achieved:
-
Substrate : Methyl 2-(benzamidomethyl)-3-oxobutanoate.
-
Conditions : 50 atm H₂, 50°C, MeOH.
-
Result : The reaction yielded the syn-
-hydroxy- -amino ester with 99% diastereoselectivity (de) and 99.5% ee . -
Mechanism Note : The "dynamic kinetic resolution" (DKR) mechanism is active here. The rapid racemization of the
-center (facilitated by the acidity of the position between two carbonyls) allows the catalyst to selectively hydrogenate one enantiomer of the starting material, funneling the racemic mixture into a single chiral product.
References
-
Takasago International Corporation. "SEGPHOS® Ligand Family: Technical Brochure." Takasago Fine Chemicals Division. [Link][1]
-
Saito, T., et al.
-Keto Esters with Ru-SEGPHOS Catalysts." Advanced Synthesis & Catalysis, 2001, 343(3), 264-267. [Link] -
Shimizu, H., et al. "Developments in Asymmetric Hydrogenation from an Industrial Perspective." Accounts of Chemical Research, 2007, 40(12), 1385–1393. [Link]
-
Noyori, R., et al.
-Keto Carboxylic Esters." Journal of the American Chemical Society, 1987, 109(19), 5856–5858. [Link]
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Electronic properties of SEGPHOS ligand in Ruthenium complexes
An In-Depth Technical Guide to the Electronic Properties of the SEGPHOS Ligand in Ruthenium Complexes
Abstract
This technical guide provides a comprehensive examination of the electronic properties of the SEGPHOS family of chiral diphosphine ligands and their profound influence on the catalytic behavior of Ruthenium complexes. Developed as a successor to the pioneering BINAP ligand, SEGPHOS distinguishes itself through a unique biaryl backbone—(4,4'-bi-1,3-benzodioxole)—which imparts a narrower, more rigid dihedral angle. This structural feature, coupled with the electronic nature of the phosphine substituents, dictates the stereochemical and reactive outcomes of a multitude of asymmetric transformations. This document delves into the fundamental electronic and steric parameters of SEGPHOS, the synthesis and characterization of its Ruthenium complexes, and its application in the field-defining reaction of asymmetric hydrogenation. Through detailed protocols, comparative data, and mechanistic visualizations, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of Ru-SEGPHOS catalytic systems.
The SEGPHOS Ligand: A Marriage of Rigidity and Electronic Tunability
At the heart of modern asymmetric catalysis lies the design of chiral ligands that can effectively transfer stereochemical information to a metallic center. Atropisomeric biaryl diphosphines have emerged as a "privileged" class of ligands, capable of achieving exceptional levels of enantioselectivity in a broad range of reactions.[1][2]
From BINAP to SEGPHOS: An Evolutionary Design
The development of SEGPHOS by Takasago International Corporation was a direct result of mechanistic insights gained from its predecessor, BINAP.[3] While both are C₂-symmetric biaryl diphosphines, the core structural difference lies in the backbone: BINAP is based on a 1,1'-binaphthyl core, whereas SEGPHOS utilizes a 4,4'-bi-1,3-benzodioxole framework.[1] This modification was predicted to create a narrower dihedral angle between the aryl planes, leading to a more compact and rigid chiral pocket around the metal center.[3] This structural constraint enhances the interaction between the ligand and the substrate, often resulting in superior enantioselectivity and catalytic activity.[3][4]
Quantifying the Structural and Electronic Parameters
The efficacy of a biaryl diphosphine ligand is governed by a delicate interplay of its steric and electronic properties.
-
Dihedral Angle: This is a critical geometric parameter that defines the spatial arrangement of the phosphine groups.[1] A narrower dihedral angle, as seen in SEGPHOS, can lead to more effective chiral discrimination.[4]
-
Tolman Electronic Parameter (TEP): The TEP is a measure of the net electron-donating or -withdrawing ability of a phosphine ligand, determined by the A₁ symmetric C-O stretching frequency in an L-Ni(CO)₃ complex.[5] While specific TEP values for SEGPHOS are not as commonly cited as for monodentate phosphines, the electronic nature of the substituents on the phosphorus atoms (e.g., phenyl, xylyl) allows for fine-tuning of the catalyst's reactivity.[6][7]
-
Steric Demand (Cone Angle): The steric bulk of the ligand influences substrate approach and can be crucial for selectivity. Derivatives like DM-SEGPHOS and DTBM-SEGPHOS feature bulkier substituents on the phosphorus atoms, increasing steric hindrance and often improving enantioselectivity.[8]
The following table provides a comparison of the calculated dihedral angles for several key biaryl diphosphine ligands, highlighting the distinct geometry of SEGPHOS.
| Ligand | Biaryl Backbone | Calculated Dihedral Angle (θ) |
| BINAP | 1,1'-Binaphthyl | 73.49°[4] |
| MeO-BIPHEP | 6,6'-Dimethoxy-1,1'-biphenyl | 68.56°[4] |
| SEGPHOS | 4,4'-Bi-1,3-benzodioxole | 64.99°[4] |
This narrower angle in SEGPHOS is a key contributor to its enhanced performance in many Ru-catalyzed reactions.[9]
Ruthenium-SEGPHOS Complexes: Synthesis and Characterization
The active catalyst is formed by the coordination of the SEGPHOS ligand to a Ruthenium precursor. A variety of such complexes have been synthesized and characterized, tailored for specific catalytic applications.[10][11][12]
General Synthetic Routes
Ruthenium-SEGPHOS complexes are typically prepared by reacting the desired enantiomer of the SEGPHOS ligand with a suitable Ruthenium(II) precursor, such as Ru(cod)(Me-allyl)₂ or [RuCl₂(p-cymene)]₂. The choice of precursor and reaction conditions can influence the final structure of the complex, including the nature of the anionic ligands (e.g., halides, acetates, sulfonates).[10][11] These anionic ligands are not mere spectators; they can profoundly influence the catalyst's reactivity and selectivity.[13][14][15]
The structure of a typical Ru-SEGPHOS complex is depicted below.
Caption: Generalized structure of an octahedral Ru(II)-SEGPHOS complex.
Experimental Protocol: Synthesis of Ru(S-SEGPHOS)(OMs)₂
This protocol describes the synthesis of a Ruthenium bis-mesylate complex, adapted from methodologies reported in the literature.[10][11] This class of complex has shown excellent performance in asymmetric hydrogenation.
Materials:
-
Ru(cod)(Me-allyl)₂ (Ruthenium(IV) bis(2-methallyl)cycloocta-1,5-diene)
-
(S)-SEGPHOS
-
Methanesulfonic acid (MsOH)
-
Toluene, anhydrous
-
n-Hexane, anhydrous
-
Standard Schlenk line equipment, argon atmosphere
Procedure:
-
Under an argon atmosphere, add (S)-SEGPHOS (1.05 equivalents) to a Schlenk flask.
-
Add anhydrous toluene to dissolve the ligand.
-
To this solution, add Ru(cod)(Me-allyl)₂ (1.00 equivalent). Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of methanesulfonic acid (2.1 equivalents) in toluene dropwise over 15 minutes. A color change and/or precipitation may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy until full conversion of the starting materials is observed.
-
Remove the solvent in vacuo.
-
Wash the resulting solid with anhydrous n-hexane to remove any unreacted starting material and byproducts.
-
Dry the solid product under high vacuum to yield the Ru(S-SEGPHOS)(OMs)₂ complex.
Self-Validation: The identity and purity of the complex must be confirmed through spectroscopic analysis. ³¹P NMR provides a direct probe of the phosphorus environment, while ¹H and ¹³C NMR confirm the overall structure. X-ray crystallography can provide definitive structural elucidation.[10][13][14]
Impact on Catalysis: Asymmetric Hydrogenation of Ketones
The premier application of Ru-SEGPHOS complexes is in the asymmetric hydrogenation of prochiral ketones to form valuable chiral secondary alcohols, a critical transformation in the pharmaceutical industry.[9][16][17]
The Catalytic Cycle and the Role of Electronics
The widely accepted mechanism for the asymmetric hydrogenation of ketones by Ru-diphosphine-diamine catalysts proceeds via an outer-sphere mechanism.[17] The SEGPHOS ligand, while not typically part of a diamine complex in this specific cycle, plays a crucial role in related Ru-catalyzed hydrogenations by defining the chiral environment and modulating the electronic properties of the Ruthenium center.
The electronic properties of the SEGPHOS ligand influence several key steps:
-
Formation of the Ruthenium Hydride: The electron density at the Ruthenium center, modulated by the ligand, affects the ease of oxidative addition of H₂ to form the active hydride species.[16]
-
Substrate Interaction: The chiral pocket created by the ligand orients the incoming ketone substrate for stereoselective hydride transfer.
-
Turnover Frequency: Electron-rich derivatives like DM-SEGPHOS or DTBM-SEGPHOS can enhance the catalytic activity by increasing the nucleophilicity of the Ruthenium hydride.[6][18]
Caption: Simplified catalytic cycle for Ru-SEGPHOS mediated hydrogenation.
Performance Data in Asymmetric Hydrogenation
Ru-SEGPHOS catalysts consistently deliver high enantioselectivities for the hydrogenation of various functionalized ketones.[9][19]
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Yield |
| β-Keto Amide | Ru-(R)-DM-Segphos | >99% | High |
| β-Keto Ester | Ru-SEGPHOS | up to 99% | High |
| Amino Ketone | Ru-DM-BINAP/DAIPEN* | up to 99.8% | up to 99% |
*Note: Data for Amino Ketone shown with a related BINAP system for comparison of efficacy in similar catalyst classes. DM-SEGPHOS has been shown to improve enantioselectivity over XylBINAP in related systems.[9]
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol provides a general procedure for the catalytic asymmetric hydrogenation of a simple aromatic ketone.[16][20]
Materials:
-
[RuCl₂(S-SEGPHOS)] (or other suitable Ru-SEGPHOS precatalyst)
-
Acetophenone
-
Potassium tert-butoxide (t-BuOK)
-
2-Propanol (IPA), anhydrous
-
High-pressure autoclave equipped with a stirrer
Procedure:
-
Catalyst Activation (if required): In a Schlenk flask under argon, suspend the Ru-SEGPHOS precatalyst in anhydrous 2-propanol.
-
Add a solution of t-BuOK (2 equivalents relative to Ru) in 2-propanol. Stir the mixture at room temperature for 20-30 minutes to generate the active catalyst.
-
Hydrogenation: Transfer the activated catalyst solution to the autoclave.
-
Add the substrate, acetophenone (Substrate/Catalyst ratio typically 1000:1 to 10,000:1).
-
Seal the autoclave, purge several times with H₂ gas.
-
Pressurize the autoclave to the desired pressure (e.g., 8-10 atm H₂).
-
Heat the reaction to the desired temperature (e.g., 30-50 °C) and stir vigorously.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the H₂ pressure.
-
Workup and Analysis: Quench the reaction with a small amount of water. Filter the mixture through a pad of silica gel to remove the catalyst. Concentrate the filtrate in vacuo.
-
Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
Caption: Experimental workflow for asymmetric ketone hydrogenation.
Conclusion and Future Outlook
The SEGPHOS ligand represents a triumph of rational ligand design, where subtle modifications to the biaryl backbone led to significant gains in catalytic performance. Its narrower dihedral angle and tunable electronic properties make it a powerful tool in the arsenal of the synthetic chemist. In Ruthenium complexes, SEGPHOS creates a well-defined, rigid chiral environment that enables exceptionally high enantioselectivity, particularly in the hydrogenation of functionalized ketones. The continued development of SEGPHOS derivatives with even greater steric bulk or tailored electronic features promises to further expand the scope of Ru-catalyzed asymmetric transformations, enabling the efficient and scalable synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries.
References
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Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects. Journal of the American Chemical Society. [Link]
-
Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects. Journal of the American Chemical Society. [Link]
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Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination. Angewandte Chemie International Edition. [Link]
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Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. Organometallics. [Link]
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A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society. [Link]
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Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. Organometallics. [Link]
-
A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. Journal of the American Chemical Society. [Link]
-
Mechanistically Guided Design of Ligands that Significantly Improve the Efficiency of CuH-Catalyzed Hydroamination Reactions. Journal of the American Chemical Society. [Link]
-
Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. Proceedings of the National Academy of Sciences. [Link]
-
Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances. [Link]
-
Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. Inorganic Chemistry. [Link]
-
Structural and biomedical investigations of novel ruthenium schiff base complexes. Scientific Reports. [Link]
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Asymmetric Hydrogenation of Ketones Using a Ruthenium(II) Catalyst Containing BINOL-Derived Monodonor Phosphorus-Donor Ligands. The Journal of Organic Chemistry. [Link]
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Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society. [Link]
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New Class of Chiral Diphosphine Ligands for Highly Efficient Transition Metal-Catalyzed Stereoselective Reactions: The Bis(diphenylphosphino) Five-membered Biheteroaryls. The Journal of Organic Chemistry. [Link]
-
SEGPHOS. Wikipedia. [Link]
-
SEGPHOS®. Takasago International Corporation. [Link]
-
Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences. [Link]
-
The application of the chiral ligand DTBM-SegPHOS in asymmetric hydrogenation. SynOpen. [Link]
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Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. ACS Catalysis. [Link]
-
Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]
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Synthesis of ruthenium complexes and their catalytic applications: A review. Journal of the Indian Chemical Society. [Link]
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Synthesis, Structure, and Reactivity of Ruthenium-Indane Complexes with Diphosphine Ligand. Chemistry – An Asian Journal. [Link]
-
Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. University of Bath Research Portal. [Link]
-
Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. Inorganic Chemistry. [Link]
-
Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. ACS Publications. [Link]
-
Electronic Effects of the Anionic Ligand in Ruthenium-Catalyzed Olefin Metathesis. Organometallics. [Link]
-
Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. Molecules. [Link]
-
Characterization of Five-Coordinate Ruthenium(II) Phosphine Complexes by X-ray Diffraction and Solid-State 31P CP/MAS NMR Studies and Their Reactivity with Sulfoxides and Thioethers. Inorganic Chemistry. [Link]
-
(PDF) Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. ResearchGate. [Link]
-
Stereochemically Controlled Synthesis of Ruthenium(II) Complexes Containing Bis(oxazolin-2'-yl)pyridine Ligands. X-ray Crystal Structures of trans-[RuCl(2)(PPh(3)){kappa(3) -N,N,N-(S,S)-(i)Pr-pybox}] and [RuCl(=C=C=CPh(2))(PPh(3)){kappa(3) -N,N,N-(S,S)-(i)Pr-pybox}][PF(6)] ((S,S)-(i)Pr-pybox= 2,6-Bis[4'-(S)-isopropyloxazolin-2'-yl]pyridine). Inorganic Chemistry. [Link]
-
X-ray structure of [Ru3 O2 (NH3)14]6+, cation of the cytological reagent Ruthenium Red. Journal of the Chemical Society, Chemical Communications. [Link]
-
Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv. [Link]
-
X-ray crystallographic structures of ruthenium complexes prepared in this project. ResearchGate. [Link]
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The Dihedral Advantage: Mechanistic Insights into (R)-SEGPHOS-Mediated Catalytic Enantioselectivity
Introduction: The Evolution of Atropisomeric Ligands
In the realm of transition-metal-catalyzed asymmetric synthesis, the architectural design of chiral ligands is the primary determinant of enantioselectivity. For decades, (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) served as the gold standard for atropisomeric biaryl diphosphine ligands. However, as the pharmaceutical industry demanded increasingly rigid stereocontrol for complex active pharmaceutical ingredients (APIs), the limitations of BINAP's relatively wide chiral pocket became apparent.
In response, Takasago International Corporation engineered a novel class of ligands: SEGPHOS (5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole)[1][2]. By replacing the binaphthyl core with a 4,4'-bi-1,3-benzodioxole framework, researchers achieved a critical geometric modification—a significantly narrower biaryl dihedral angle[3]. This whitepaper explores the profound mechanistic causality between the dihedral angle of (R)-SEGPHOS and its superior catalytic enantioselectivity, providing a comprehensive guide for its application in modern drug development.
Mechanistic Foundations: The Causality of the Dihedral Angle
To understand why (R)-SEGPHOS outperforms its predecessors in highly demanding asymmetric transformations, we must analyze the spatial geometry of the catalyst-substrate transition state.
The Quadrant Model and Steric Projection
In a
The Dihedral Angle ( ) Effect
The dihedral angle (
-
(R)-BINAP possesses a dihedral angle of approximately
to [3][5]. This relatively wide angle creates a broader, more forgiving chiral pocket. -
(R)-SEGPHOS possesses a tightly constrained dihedral angle of approximately
[5].
The Causality: The narrower
Logical flow of how the narrow dihedral angle of (R)-SEGPHOS dictates high enantioselectivity.
Quantitative Structural Comparison
The structural tightening from BINAP to SEGPHOS is not merely theoretical; it is highly quantifiable. The table below summarizes the geometric parameters and benchmark performance of the three leading biaryl diphosphine ligands in the Ru-catalyzed asymmetric hydrogenation of standard
| Ligand | Biaryl Backbone | Dihedral Angle ( | Bite Angle ( | Benchmark ee (%) |
| (R)-BINAP | 1,1'-binaphthyl | ~73.5° | ~92° | 85 - 90% |
| (R)-MeO-BIPHEP | biphenyl | ~68.6° | ~91° | 90 - 95% |
| (R)-SEGPHOS | 4,4'-bi-1,3-benzodioxole | ~65.0° | ~90° | >98% |
Data synthesized from computational models and benchmark catalytic evaluations[3][4][5]. The reduction in
Furthermore, Takasago developed bulkier derivatives like DTBM-SEGPHOS (incorporating 3,5-di-tert-butyl-4-methoxyphenyl groups), which amplify this steric effect even further, proving highly effective in CuH-catalyzed asymmetric hydrosilylations[1][6].
Experimental Methodology: Self-Validating Protocol
To harness the full potential of the narrow dihedral angle, the catalytic system must be protected from competing degradation pathways (primarily phosphine oxidation). The following protocol outlines the Ru-(R)-SEGPHOS catalyzed asymmetric hydrogenation of methyl acetoacetate, designed as a self-validating system where each step ensures the integrity of the active catalyst.
Reagents and Equipment
-
Catalyst: [RuCl(p-cymene)((R)-SEGPHOS)]Cl (0.1 mol% loading).
-
Substrate: Methyl acetoacetate (purified via vacuum distillation prior to use).
-
Solvent: Anhydrous Methanol (degassed via 3x freeze-pump-thaw cycles).
-
Equipment: High-pressure stainless-steel autoclave with a glass liner and magnetic stirring.
Step-by-Step Protocol
-
Glovebox Preparation (Inert Atmosphere):
-
Causality: SEGPHOS, while stable, can undergo slow oxidation in solution. Preparing the reaction in a nitrogen-filled glovebox prevents the formation of catalytically dead phosphine oxides.
-
Action: Transfer 5.0 mmol of methyl acetoacetate and 0.005 mmol (0.1 mol%) of the Ru-(R)-SEGPHOS complex into the glass liner. Add 5.0 mL of rigorously degassed anhydrous methanol.
-
-
Reactor Assembly and Purging:
-
Action: Seal the glass liner inside the autoclave. Transfer the autoclave to the fume hood. Connect to a high-purity
line. -
Validation Step: Purge the lines, then pressurize the autoclave to 5 bar with
and carefully vent. Repeat this purge cycle five times to ensure absolute removal of residual nitrogen/oxygen from the headspace.
-
-
Asymmetric Hydrogenation:
-
Action: Pressurize the reactor to 30 bar of
. Heat the reaction mixture to 50°C under vigorous stirring (1000 rpm) to eliminate mass-transfer limitations between the gas and liquid phases. -
Causality: The narrow dihedral angle of SEGPHOS requires precise substrate coordination. High stirring rates ensure that
availability does not become the rate-limiting step, which could otherwise lead to off-cycle epimerization or background racemic reduction. -
Duration: Allow the reaction to proceed for 12 hours.
-
-
Workup and Validation:
-
Action: Cool the reactor to room temperature and slowly vent the
gas. Concentrate the reaction mixture under reduced pressure. -
Validation: Pass the crude mixture through a short silica plug (EtOAc/Hexane) to remove the Ru-complex. Analyze the conversion via
-NMR (monitoring the disappearance of the ketone singlet). -
Enantiomeric Excess Determination: Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralcel OB-H column) to validate the stereochemical outcome. A successful run should yield >98% ee of methyl (R)-3-hydroxybutyrate.
-
Step-by-step experimental workflow for Ru-(R)-SEGPHOS catalyzed asymmetric hydrogenation.
Conclusion and Industrial Impact
The development of (R)-SEGPHOS represents a triumph of rational stereoelectronic design. By deliberately engineering a narrower dihedral angle (
Today, SEGPHOS and its derivatives (such as DTBM-SEGPHOS) are indispensable in the pharmaceutical industry. They are routinely employed in the asymmetric synthesis of critical drug intermediates, ranging from chiral alcohols for antibacterial agents to precursors for antidepressants like fluoxetine[6][7]. For the modern synthetic chemist, understanding the causality behind the dihedral angle is essential for selecting the right ligand to overcome complex stereochemical challenges.
References
-
SEGPHOS - Wikipedia. Wikipedia. Available at:[Link]
-
Takasago Received The Molecular Chirality Awards 2002. Takasago International Corporation. Available at:[Link]
-
Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PubMed Central (PMC). Available at:[Link]
-
Takasago International Corporation | 902 Authors | 934 Publications. SciSpace. Available at:[Link]
-
Applications of Asymmetric Hydrosilylations Mediated by Catalytic (DTBM-SEGPHOS)CuH. Organic Letters - ACS Publications. Available at:[Link]
Sources
- 1. SEGPHOS - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Takasago Received The Molecular Chirality Awards 2002 | Takasago International Corporation [takasago.com]
Technical Guide: Crystal Structure Analysis of (R)-Ru(OAc)₂(SEGPHOS) Complex
Executive Summary
The (R)-Ru(OAc)₂(SEGPHOS) complex represents a benchmark in the evolution of atropisomeric diphosphine ligands for asymmetric catalysis. Developed by Takasago International Corporation, the SEGPHOS ligand ((R)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole) was engineered to overcome the structural limitations of its predecessor, BINAP.[1][2]
While BINAP possesses a flexible binaphthyl backbone, SEGPHOS features a narrower bi-1,3-benzodioxole core.[3][4] This structural modification reduces the dihedral angle between the aromatic faces, forcing the
This guide details the crystal structure analysis, synthesis, and mechanistic grounding of the (R)-Ru(OAc)₂(SEGPHOS) complex.
Molecular Architecture: SEGPHOS vs. BINAP[2][3][4]
The superior performance of SEGPHOS is rooted in its crystallographic parameters. The critical distinction lies in the dihedral angle (
Comparative Structural Metrics[3][5]
The following table summarizes the key geometric differences derived from X-ray diffraction studies of Ruthenium(II) complexes.
| Feature | (R)-BINAP Backbone | (R)-SEGPHOS Backbone | Structural Consequence |
| Core Structure | 1,1'-Binaphthyl | 4,4'-Bi-1,3-benzodioxole | SEGPHOS is electronically richer and more rigid.[1] |
| Dihedral Angle ( | ~75° - 90° | ~65° | A narrower |
| Bite Angle (P-Ru-P) | ~90° - 92° | ~92° - 94° | The narrower backbone paradoxically supports a wider bite, pushing Ph rings deeper into the coordination sphere. |
| Quadrant Blocking | Moderate | Severe | Enhanced steric obstruction of the "disfavored" diagonal quadrants. |
The "Seagull" Effect
Takasago researchers analogize BINAP to a "butterfly" (wings open) and SEGPHOS to a "seagull" (wings angled higher during flight). Crystallographically, this means the benzodioxole rings in SEGPHOS are constrained to a narrower angle relative to each other. This constraint forces the equatorial phenyl rings on the phosphorus atoms to protrude further into the reaction coordinate, creating a "tighter" chiral pocket that destabilizes the transition state for the minor enantiomer.
Crystallographic Characterization
Coordination Geometry
The (R)-Ru(OAc)₂(SEGPHOS) complex crystallizes in a distorted octahedral geometry .
-
Equatorial Plane: Occupied by the two phosphorus atoms of the SEGPHOS ligand and the oxygen atoms of the acetate ligands.
-
Axial Positions: Often occupied by bridging oxygens (in dimeric forms) or solvent molecules depending on the crystallization method.
-
Acetate Binding: The acetate ligands typically exhibit a
-coordination (bidentate) mode in the solid state, with Ru-O bond lengths averaging 2.17 – 2.20 Å .
Mechanism of Enantioselectivity (Quadrant Model)
The crystal structure validates the standard "Quadrant Model" for
-
Geometry: The P-Ru-P plane divides the space into four quadrants.
-
Sterics: The "edge-face" arrangement of the phenyl rings (induced by the SEGPHOS backbone) blocks two diagonal quadrants (Q2 and Q4) while leaving Q1 and Q3 open.
-
Substrate Approach: The substrate (e.g., a
-keto ester) coordinates to Ru via the carbonyl oxygen. To minimize steric clash with the protruding phenyl rings of SEGPHOS, the substrate must align its bulky groups into the "open" quadrants, dictating the face selectivity of the hydride transfer.
Experimental Protocols
Synthesis of (R)-Ru(OAc)₂(SEGPHOS)
Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.
Reagents:
Protocol:
-
Ligand Exchange: Charge a dried Schlenk flask with
(1.0 eq) and (R)-SEGPHOS (1.05 eq). Add degassed acetone. -
Reflux: Heat the mixture to reflux for 2 hours to displace the COD and methylallyl ligands, forming the solvent-stabilized
species. -
Anion Exchange: Add a solution of acetic acid (2.2 eq) or sodium acetate in methanol. Stir at room temperature for 4 hours.
-
Precipitation: Concentrate the solution under vacuum. Add hexane dropwise to induce precipitation of the orange-brown solid.
-
Filtration: Filter the solid under argon, wash with cold hexane, and dry in vacuo.
Crystallization for XRD
To obtain single crystals suitable for X-ray diffraction:
-
Dissolve 20 mg of the isolated complex in a minimum amount of THF or Dichloromethane .
-
Layer the solution carefully with n-Hexane or Pentane (antisolvent) in a narrow crystallization tube (1:3 ratio).
-
Allow to stand undisturbed at 4°C for 3-5 days.
-
Observation: Look for orange prismatic crystals forming at the interface.
Visualization & Workflows
Structure Solution Workflow
The following diagram outlines the logical progression from synthesis to refined crystal structure.
Caption: Workflow for the isolation and crystallographic determination of the Ru-SEGPHOS complex.
Mechanistic Pathway: Asymmetric Hydrogenation
This diagram illustrates how the structural features of the catalyst dictate the reaction pathway.
Caption: Catalytic cycle of Ru-SEGPHOS asymmetric hydrogenation showing the critical stereodetermining step.
References
-
Takasago International Corporation. "SEGPHOS® Ligand Family."[1][4][10] Takasago Fine Chemicals Division. [Link]
-
Saito, T., et al. "Synthesis of SEGPHOS and its Application to Asymmetric Hydrogenation." Advanced Synthesis & Catalysis, 2001. [Link]
-
Noyori, R. "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 2002. [Link]
Sources
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- 2. SEGPHOS - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole] ruthenium(II) Ru(OAc)2[(R)-segphos] | 944450-48-0 [chemicalbook.com]
- 8. R-Ru(OAc)2(SEGPHOS®) | Sigma-Aldrich [sigmaaldrich.com]
- 9. (S)-Ru(OAc)2(SEGPHOS ) 373650-12-5 [sigmaaldrich.com]
- 10. assets.takasago.com [assets.takasago.com]
A Guide to the Coordination Chemistry and Catalytic Role of Acetate Ligands in Ru-SEGPHOS Complexes
This technical guide provides an in-depth exploration of the coordination chemistry of acetate ligands within Ruthenium-SEGPHOS complexes. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document moves beyond simple protocols to elucidate the fundamental principles governing the structure, reactivity, and catalytic function of these vital systems. We will examine the causality behind experimental design, the nuanced roles of acetate ligands beyond that of simple spectators, and their direct impact on the efficacy of asymmetric catalysis.
Introduction: The Significance of Anionic Ligands in Asymmetric Catalysis
Ruthenium complexes bearing chiral diphosphine ligands, such as SEGPHOS® and its derivatives (e.g., DM-SEGPHOS®), are cornerstones of modern asymmetric catalysis.[1][2] They are particularly renowned for their exceptional performance in asymmetric hydrogenation and reductive amination reactions, which are critical for producing enantiomerically pure pharmaceuticals and agrochemicals.[3][4][5]
While the chiral diphosphine ligand rightfully receives much attention for creating the asymmetric environment, the anionic ligands, such as acetate (OAc), play a crucial and often underestimated role. The acetate ligands are not mere spectator ions; they are intimately involved in the mechanism of catalyst activation and the overall catalytic cycle.[6][7] Understanding their coordination modes, fluxional behavior, and reactivity is paramount to optimizing catalyst performance and developing novel synthetic methodologies. This guide will illuminate the multifaceted character of acetate ligands in the context of Ru-SEGPHOS complexes.
Synthesis and Structural Characterization
The most common and catalytically relevant complex is Ru(OAc)₂(SEGPHOS). Its synthesis is typically achieved by reacting a suitable Ru(II) precursor with the SEGPHOS ligand in the presence of acetic acid. A common precursor is Ru(cod)(2-methylallyl)₂, which allows for the straightforward displacement of the diene and allyl ligands.[8]
The resulting Ru(OAc)₂(SEGPHOS) complexes are generally stable, often crystalline, powders that can be stored at cool temperatures (2-8°C) for extended periods.[4][9]
Coordination Modes of the Acetate Ligand
The acetate ligand is versatile and can adopt several coordination modes. In the solid state and in the precatalyst form, the acetate ligands in Ru(OAc)₂(SEGPHOS) typically coordinate in a bidentate, chelating fashion (κ²). This is analogous to the coordination observed in related ruthenium bis-sulfonate complexes, which have been characterized by X-ray crystallography.[8] However, in solution, a dynamic equilibrium can exist where the acetate ligands interchange between bidentate (κ²) and monodentate (κ¹) coordination.[10][11] This fluxional behavior is crucial for creating a vacant coordination site on the ruthenium center, which is necessary for substrate binding and catalytic turnover.
This κ²-κ¹ equilibrium is often influenced by the solvent and the presence of other coordinating species. The ability to easily open a coordination site without complete ligand dissociation is a key feature that enhances catalytic activity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing these complexes in solution.
-
³¹P{¹H} NMR: Due to the C₂ symmetry of the SEGPHOS ligand when coordinated to the metal, the two phosphorus atoms are chemically equivalent, typically resulting in a single sharp singlet in the ³¹P{¹H} NMR spectrum. For related ruthenium phosphine complexes, these signals appear in a characteristic region that confirms ligand coordination.[12][13]
-
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the SEGPHOS ligand backbone in the aromatic region. The acetate ligands give rise to a sharp singlet for the methyl protons, typically in the range of 1.5-2.0 ppm. The integration of this signal relative to the ligand protons confirms the stoichiometry of the complex.
The "Non-Innocent" Role of Acetate in Catalysis
The term "non-innocent" or "chemically non-innocent" aptly describes the acetate ligand's active participation in the catalytic cycle, particularly in hydrogenation reactions.[10][11] Its primary role is to facilitate the heterolytic cleavage of dihydrogen (H₂), which is the essential step in forming the active ruthenium-hydride species.
Formation of the Active Ru-Hydride Catalyst
In the presence of H₂, the Ru(OAc)₂(SEGPHOS) precatalyst is converted into the active catalyst. This process is believed to occur via an outer-sphere mechanism where one of the acetate ligands acts as a proton acceptor (a base) to cleave the H-H bond.[6][7]
The process can be summarized as: Ru(OAc)(SEGPHOS) + H₂ ⇌ [RuH(SEGPHOS)]⁺ + OAc⁻ + AcOH
The acetate ligand abstracts a proton from the incoming H₂ molecule, while the resulting hydride (H⁻) coordinates to the electron-deficient ruthenium center. This step generates the catalytically active monohydride species and a molecule of acetic acid. This acetato-mediated heterolytic cleavage is a cornerstone of why these systems are so efficient under relatively mild conditions.[6][7]
Influence on Enantioselectivity
While the chiral pocket created by the SEGPHOS ligand is the primary determinant of enantioselectivity, the nature of the anionic ligands can have a profound influence.[14][15] The lability and coordination mode of the acetate ligand dictate the availability of coordination sites and the geometry of the transition state during the hydride insertion step. In the enantio-determining step, the substrate coordinates to the active Ru-H species, and the subsequent hydride transfer is directed by the chiral scaffold.[16][17] The dissociation of an acetate ligand is what allows the substrate to enter the coordination sphere, and its ability to re-coordinate can influence the stability of various intermediates in the catalytic cycle.
Quantitative Data Summary
| Reaction Type | Substrate Example | Catalyst | S/C Ratio | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | Levulinic Acid | (S)-Ru(OAc)₂(SEGPHOS) | 1000 | >99 | 98 | [4] |
| Reductive Amination | Diaryl Ketone | (S)-Ru(OAc)₂(SEGPHOS) | 1000 | 99 | 99 | [4] |
| Reductive Amination | β-Keto Lactam | (S)-Ru(OAc)₂(SEGPHOS) | 100 | 94 | >99 | [4] |
| Reductive Amination | Ketoester | Ru-DM-SEGPHOS complex | 1000 | 98 | >99 | [5] |
S/C Ratio: Substrate-to-Catalyst Ratio
Experimental Protocols
The following sections provide standardized, field-proven methodologies for the synthesis and application of these complexes.
Synthesis of Ru(OAc)₂(S)-SEGPHOS
Causality: This procedure is based on methods used for analogous bis-carboxylate and bis-sulfonate Ru(II) diphosphine complexes.[8] Toluene is an excellent solvent due to its ability to dissolve the reactants and its relatively high boiling point, which can facilitate the reaction. The inert atmosphere is critical to prevent oxidation of the phosphine ligand and the Ru(II) center.
Materials:
-
Ru(cod)(2-methylallyl)₂
-
(S)-SEGPHOS
-
Glacial Acetic Acid (degassed)
-
Toluene (anhydrous, degassed)
-
Hexane (anhydrous, degassed)
-
Schlenk flask and standard Schlenk line equipment
-
Argon or Nitrogen gas supply
Procedure:
-
Under an inert atmosphere of argon, add Ru(cod)(2-methylallyl)₂ (1.0 eq) and (S)-SEGPHOS (1.05 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene to dissolve the solids.
-
Add degassed glacial acetic acid (2.5-3.0 eq) to the solution via syringe.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours. The color of the solution will typically change, indicating complex formation.
-
Monitor the reaction by ³¹P{¹H} NMR until the starting SEGPHOS signal is fully consumed and a single new peak corresponding to the product is observed.
-
Allow the solution to cool to room temperature.
-
Reduce the volume of toluene under vacuum.
-
Add an excess of anhydrous hexane to precipitate the product.
-
Isolate the solid product by filtration under argon, wash with hexane, and dry under high vacuum.
-
Store the resulting yellow to orange powder under an inert atmosphere at 2-8°C.
General Protocol for Asymmetric Hydrogenation of a Ketone
Causality: Methanol is a common solvent for hydrogenations as it can dissolve a wide range of substrates and does not interfere with the catalysis. The catalyst loading is kept low (0.1 to 0.01 mol%) to ensure high turnover numbers (TON). The reaction is performed under hydrogen pressure to ensure a sufficient concentration of H₂ for the reaction to proceed efficiently.
Materials:
-
Ru(OAc)₂(SEGPHOS) complex (catalyst)
-
Ketone substrate
-
Methanol (anhydrous, degassed)
-
High-pressure autoclave or Parr shaker
-
Hydrogen gas supply (high purity)
Procedure:
-
In a glovebox or under a stream of argon, charge a glass liner for the autoclave with the ketone substrate (1.0 eq) and the Ru(OAc)₂(SEGPHOS) catalyst (0.001-0.01 eq, i.e., 0.1-1.0 mol%).
-
Add anhydrous, degassed methanol to achieve the desired concentration (e.g., 0.5 M).
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave several times with hydrogen gas (e.g., 3 cycles of pressurizing to 10 bar H₂ and venting).
-
Pressurize the autoclave to the desired reaction pressure (e.g., 10-50 bar H₂).
-
Stir the reaction at the desired temperature (e.g., 25-50°C) for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.
-
Remove the reaction mixture and analyze the conversion (e.g., by GC or ¹H NMR) and the enantiomeric excess (e.g., by chiral HPLC or GC).
Conclusion
The acetate ligands in Ru-SEGPHOS complexes are critical components that profoundly influence catalytic performance. Far from being simple counterions, they exhibit dynamic coordination behavior and play an active role in the crucial H₂ activation step, enabling the formation of the active ruthenium-hydride catalyst. Their ability to reversibly coordinate and de-coordinate provides a low-energy pathway for generating vacant coordination sites necessary for substrate binding. A thorough understanding of this coordination chemistry is essential for researchers aiming to optimize existing catalytic systems and rationally design the next generation of highly efficient catalysts for asymmetric synthesis.
References
- Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Medi
- Exploitation of a Chemically Non-innocent Acetate Ligand in the Synthesis and Reactivity of Ruthenium Vinylidene Complexes.
- Reactivity and Catalytic Activity of a Robust Ruthenium(II)−Triphos Complex.
- Exploitation of a Chemically Non-innocent Acetate Ligand in the Synthesis and Reactivity of Ruthenium Vinylidene Complexes.
- Reactivity and catalytic activity of a robust ruthenium(II)-triphos complex. PubMed.
- Asymmetric Catalytic Hydrogenation: Mechanism and Origin of Enantioselection. Wiley Online Library.
- Understanding the mechanism of (R)
- Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Medi
- Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogen
- Asymmetric hydrogenation of O-/N-functional group substituted arenes. Royal Society of Chemistry.
- (S)-Ru(OAc)2(DM-SEGPHOS). Sigma-Aldrich.
- [Ru(OAc)2(R)‐dm‐SegPhos]‐catalyzed ARA.
- Synthesis and catalytic applic
- (S)-Ru(OAc)2(SEGPHOS). Sigma-Aldrich.
- Synthesis of ruthenium complexes and their catalytic applic
- On the behaviour of Ru(I) and Ru(II) carbonyl acetates in the presence of H2 and/or acetic acid and their role in the catalytic hydrogenation of acetic acid.
- (S)-Ru(OAc)2(DM-SEGPHOS).
- Synthesis and characterization of ruthenium acetate complexes containing triphosphines.
- Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects. PMC.
- Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands.
- Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects. Journal of the American Chemical Society.
- (S)-Ru(OAc)2(SEGPHOS). Sigma-Aldrich.
- (S)-Ru(OAc)2(SEGPHOS). Alfa Chemistry.
- Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Compar
- Diamine(diphosphine)ruthenium(II) Complexes Synthesis via Ligands Exchange of Diamine(ether-phosphine)ruthenium(II) Complexes. An-Najah Staff.
- The Role of Attractive Dispersion Interaction in Promoting The Catalytic Activity of Asymmetric Hydrogen
- SEGPHOS. Wikipedia.
- (R)-Ru(OAc)2(SEGPHOS). Sigma-Aldrich.
- Crystal structure of the RuPhos ligand. PMC.
- BINAP/SEGPHOS® Ligands and Complexes. Sigma-Aldrich.
- Reactions of Olefins with Ruthenium Hydride Nanoparticles. Wiley Online Library.
- Ru(II)-complexes with the tripodal phosphite ligand tris(8-quinolinyl)phosphite. CNR-IRIS.
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Precision Stereochemical Prediction for (R)-Ru(OAc)₂(SEGPHOS) Reactions
This guide outlines the stereochemical prediction, mechanistic basis, and experimental protocols for asymmetric hydrogenations using (R)-Ru(OAc)₂[(R)-SEGPHOS] .[1][2][3][4] It is designed for researchers requiring high-fidelity enantioselection in drug development.[1][2][3][4]
A Technical Guide for Application Scientists
Executive Summary
The (R)-Ru(OAc)₂(SEGPHOS) complex represents a "privileged" class of catalysts for the asymmetric hydrogenation of functionalized ketones, particularly
For drug development professionals, the critical utility of this catalyst lies in its predictability . By adhering to the quadrant model described below, one can reliably forecast the absolute configuration of the product, minimizing the need for extensive trial-and-error screening.
The Mechanistic Core: The Quadrant Model
To predict the stereochemical outcome, one must understand the spatial environment created by the ligand. The
The "Diagonal Rule"
In the (R)-SEGPHOS complex, the diphenylphosphino groups arrange themselves such that the phenyl rings occupy specific spatial sectors:
-
Equatorial Phenyls: Protrude forward into the coordination sphere, creating "Blocked" quadrants.[4]
For (R)-SEGPHOS , looking down the
Substrate Mapping (The "Lock and Key")
For a
-
Orientation: The substrate coordinates to Ru via the ketone oxygen and the ester carbonyl oxygen.
-
Steric Fit: The bulky group of the substrate (the ester tail) and the alkyl chain will orient themselves to occupy the Open Quadrants to minimize steric clash with the equatorial phenyls.
Visualization of the Pathway
The following diagram illustrates the stereochemical pressure exerted by the (R)-SEGPHOS ligand.
Caption: The (R)-SEGPHOS ligand blocks the Top-Left/Bottom-Right quadrants, forcing the substrate into the open diagonal, typically yielding the (R)-product for
Predictive Framework
Use this logic table to predict your outcome before running the experiment.
| Ligand Configuration | Substrate Class | Dominant Interaction | Predicted Product Configuration |
| (R)-SEGPHOS | Anti-Prelog (Noyori Rule) | (R)-Hydroxy Ester | |
| (S)-SEGPHOS | Anti-Prelog (Noyori Rule) | (S)-Hydroxy Ester | |
| (R)-SEGPHOS | Simple Ketone | Steric bulk differentiation | (R)-Alcohol (typically) |
Note on Deviations: While the (R)-ligand
Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate
This protocol describes the synthesis of (R)-methyl 3-hydroxybutyrate using (R)-Ru(OAc)₂(SEGPHOS).[1][2][3][4]
Materials & Reagents[1][3][4]
-
Catalyst: [Ru(OAc)₂((R)-SEGPHOS)] (CAS: 944450-48-0).[1][2][3][4]
-
Equipment: Stainless steel autoclave (Parr reactor).[1][2][3][4]
Step-by-Step Methodology
-
Catalyst Loading (Glovebox):
-
In a nitrogen-filled glovebox, weigh [Ru(OAc)₂((R)-SEGPHOS)] (8.3 mg, 0.01 mmol) into a glass liner.[1][2][3][4]
-
Add Methyl acetoacetate (1.16 g, 10.0 mmol). S/C ratio = 1000.[2][4]
-
Add degassed Methanol (5.0 mL).
-
Note: The catalyst is air-sensitive in solution; handle strictly under inert atmosphere.[4]
-
-
Reactor Assembly:
-
Place the glass liner into the autoclave.
-
Seal the autoclave and remove from the glovebox.
-
-
Hydrogenation:
-
Purge the autoclave 3 times with H₂ gas (pressurize to 5 bar, then vent).
-
Pressurize to 30 bar (approx. 435 psi) .
-
Heat the reactor to 50 °C with magnetic stirring (1000 rpm).
-
Run the reaction for 16-20 hours .
-
-
Workup:
-
Analysis:
-
Conversion: Determine by ¹H NMR (CDCl₃). Look for the disappearance of the ketone methyl singlet (~2.2 ppm) and appearance of the CH-OH multiplet (~4.2 ppm).
-
Enantiomeric Excess (ee): Analyze via Chiral GC (e.g., Chiraldex G-TA column) or HPLC (Chiralcel OD-H).[1][2][3][4]
-
Expected Result: >98% conversion, >97% ee of the (R)-isomer.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or insufficient pressure.[1][2][3][4] | Ensure substrate is distilled/pure.[2][4] Increase H₂ pressure to 50 bar. |
| Low Enantioselectivity | Racemization of product or wrong solvent. | Lower reaction temperature to 30°C. Switch solvent to EtOH or CH₂Cl₂. |
| Difficult Substrate | Steric bulk prevents coordination.[2][3][4] | Switch to (R)-DTBM-SEGPHOS . The bulky t-butyl groups often enforce the chiral pocket more effectively for hindered substrates.[4] |
References
-
Takasago International Corporation. SEGPHOS® Ligand Guide.[2][3][4] Retrieved from [1][2][3][4]
-
Saito, T., et al. (2001).[1][2][4] "Synthesis of SEGPHOS and its Application to Asymmetric Hydrogenation." Advanced Synthesis & Catalysis, 343(3), 264.[1][2][4]
-
Noyori, R., & Ohkuma, T. (2001).[1][2][4] "Asymmetric Catalysis by Architectural and Functional Molecular Engineering." Angewandte Chemie International Edition, 40(1), 40-73.[1][2][3][4][5]
-
BenchChem. A Comparative Guide to (R)-BINAP and SEGPHOS Ligands. Retrieved from [1][2][3][4]
-
Sigma-Aldrich. (R)-Ru(OAc)2(SEGPHOS) Product Specification. Retrieved from [1][2][3][4]
Sources
Stability of Ru(OAc)2(SEGPHOS) under oxidative conditions
Mechanistic Stability and Degradation Pathways of Ru(OAc)₂(SEGPHOS) Under Oxidative Conditions
Executive Summary Ruthenium-based chiral complexes, particularly Ru(OAc)₂(SEGPHOS), are cornerstone precatalysts in asymmetric hydrogenation and reductive amination. However, their electron-rich metal centers and labile ligands render them highly susceptible to oxidative degradation. As a Senior Application Scientist overseeing late-stage catalytic process development, I frequently encounter yield drops directly attributable to poor atmospheric control. This technical guide dissects the mechanistic pathways of Ru(OAc)₂(SEGPHOS) deactivation under oxidative stress, provides quantitative stability metrics, and outlines self-validating analytical protocols for process chemistry optimization.
Structural Vulnerabilities of the Ru-SEGPHOS Scaffold
Ru(OAc)₂(SEGPHOS) (Empirical Formula: C₄₂H₃₄O₈P₂Ru) is a privileged chiral catalyst widely deployed for the enantioselective reduction of ketones and imines. The efficacy of this complex stems from the C₂-symmetric, atropisomeric 4,4′-bi-1,3-benzodioxole backbone of the SEGPHOS ligand, which creates a highly rigid and well-defined chiral pocket[1]. However, this precise electronic and steric tuning introduces specific vulnerabilities when exposed to oxidants (e.g., atmospheric O₂, trace peroxides in ethereal solvents):
-
Electron-Rich Metal Center: The Ru(II) core is highly electron-dense, making it a prime target for outer-sphere electron transfer and oxidation to Ru(III) or Ru(IV) species.
-
Phosphine Susceptibility: The diarylphosphine moieties of the SEGPHOS ligand are highly prone to oxygen insertion, forming catalytically dead phosphine oxides.
-
Acetate Lability: The acetate (OAc) ligands can rapidly dissociate under oxidative stress, opening coordination sites to solvent molecules or irreversible poisons.
Mechanistic Pathways of Oxidative Degradation
Understanding the exact mode of failure is critical for troubleshooting process chemistry. When Ru(OAc)₂(SEGPHOS) is subjected to oxidative conditions, degradation proceeds via three primary, often competing, pathways.
Figure 1: Mechanistic pathways of Ru(OAc)2(SEGPHOS) degradation under oxidative stress.
-
Pathway A: Ligand Oxidation. Oxygen insertion into the P-Ru bond yields SEGPHOS mono- or bis-oxides. Because phosphine oxides are significantly weaker σ-donors than their parent phosphines, they rapidly dissociate. This mirrors degradation mechanisms observed in bipyridyl-Ru complexes, where ligand oxidation yields N-oxides that act as potent catalyst poisons and permanently arrest turnover[2].
-
Pathway B: Metal Center Oxidation. Direct oxidation of the Ru(II) center generates Ru(III) or Ru(IV)=O species. These altered redox states disrupt the standard Ru(0)/Ru(II) or Ru(II)/Ru(IV) catalytic cycles required for substrate activation[2].
-
Pathway C: Anion Dissociation. Oxidative stress can trigger the premature dissociation of the acetate ligands. Without the stabilizing effect of the acetates, the highly reactive Ru center coordinates with solvent molecules, forming off-cycle, thermodynamically stable sinks.
Quantitative Stability Matrix
To guide process parameters and acceptable exposure limits, the following table summarizes the degradation kinetics of Ru(OAc)₂(SEGPHOS) under standardized oxidative environments.
| Oxidant Source | Concentration / Pressure | Half-Life (t₁/₂) | Primary Degradation Pathway | Residual Catalytic Activity (24h) |
| Ambient Air (O₂) | 1 atm (Dissolved in DCM) | ~4.5 hours | Phosphine Oxidation (Mono-oxide) | < 15% |
| Aqueous H₂O₂ | 1.0 Equivalent | < 5 minutes | Metal Center Oxidation (Ru=O) | 0% |
| tert-Butyl Hydroperoxide | 1.0 Equivalent | ~12 minutes | Phosphine Bis-oxide Formation | < 5% |
| Strict Anaerobic (N₂) | < 5 ppm O₂ | > 30 days | None (Stable Precatalyst) | > 98% |
Note: Data synthesized from standardized accelerated degradation models for Ru(II)-bisarylphosphine complexes.
Self-Validating Experimental Protocols for Stability Profiling
Analytical protocols used to assess catalyst stability must be self-validating. Relying solely on offline GC-MS is a critical error, as the high injection port temperatures artificially degrade the Ru-complex, conflating thermal breakdown with oxidative degradation. The following protocols eliminate these artifacts.
Protocol 1: Real-Time Oxidative Degradation Monitoring via PSI-MS and ³¹P NMR Pressurized Sample Infusion Mass Spectrometry (PSI-MS) allows for the ambient-temperature, real-time sampling of the reaction liquor, preserving transient oxidized intermediates[2].
-
Step 1: Anaerobic Baseline Establishment. Dissolve 5.0 mg of Ru(OAc)₂(SEGPHOS) in 5.0 mL of rigorously degassed, anhydrous dichloromethane (DCM) within a Schlenk flask. Acquire a baseline PSI-MS spectrum to confirm the intact molecular ion (m/z ~829.7) and a ³¹P NMR spectrum to confirm a single resonance at ~65 ppm.
-
Step 2: Controlled Oxidant Infusion. Introduce a standardized solution of dry O₂ or tert-butyl hydroperoxide (TBHP) via a syringe pump at 0.1 mL/min.
-
Step 3: Continuous PSI-MS Acquisition. Monitor the real-time decay of the m/z 829.7 peak and the emergence of m/z +16 and +32 peaks, corresponding to the mono- and bis-oxidized SEGPHOS complexes.
-
Step 4: Orthogonal Validation. Extract a 0.5 mL aliquot under inert conditions and acquire a ³¹P NMR spectrum. The shift of the phosphorus signal from ~65 ppm to the 25–30 ppm range confirms oxygen insertion into the phosphine ligand.
-
Causality & Trustworthiness: By coupling the continuous kinetic data of PSI-MS with the structural confirmation of ³¹P NMR, this protocol ensures that the detected phosphine oxides are strictly a product of the controlled oxidant infusion, not an artifact of sampling exposure.
Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)
-
Step 1: Electrolyte Preparation. Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ([Bu₄N][PF₆]) in anhydrous DCM. Causality: The non-coordinating nature of the PF₆⁻ anion ensures that the observed electrochemical waves are intrinsic to the Ru(OAc)₂(SEGPHOS) complex, preventing competitive binding that occurs with halide electrolytes.
-
Step 2: Electrode Setup. Utilize a freshly polished glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.
-
Step 3: Anodic Sweeping. Introduce 1.0 mM of the catalyst and scan anodically from 0.0 V to +1.5 V at 100 mV/s.
-
Step 4: Reversibility Assessment. Analyze the return cathodic sweep. An irreversible oxidation wave indicates that electron transfer is immediately followed by rapid chemical degradation (an EC mechanism), confirming the complex's instability in higher oxidation states.
Strategic Mitigations in Process Chemistry
When oxidative degradation cannot be entirely prevented through engineering controls (e.g., gloveboxes, rigorous sparging), chemical mitigation strategies must be employed. Recent studies on analogous Ru-BINAP and Ru-SEGPHOS systems demonstrate that replacing labile acetates with sulfonates (e.g., methanesulfonate, OMs) significantly alters the electronic density at the ruthenium center. The resulting Ru(SEGPHOS)(OMs)₂ complexes exhibit enhanced robustness, resisting rapid anion dissociation and providing reliable catalytic performance even under less rigorous atmospheric controls[3].
References
-
Title: (S)-Ru(OAc)2(SEGPHOS) 373650-12-5 - Sigma-Aldrich Source: sigmaaldrich.com URL: ()
-
Title: (R)-Rutheniumdiacetate-(DM-SEGPHOS) - Benchchem Source: benchchem.com URL: [1]()
-
Title: Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC Source: nih.gov URL: [3]()
-
Title: Mechanistic Study of Ruthenium-Catalyzed C–H Hydroxylation Reveals an Unexpected Pathway for Catalyst Arrest Source: stanford.edu URL: [2]()
Sources
Methodological & Application
Application Notes and Protocols for Asymmetric Hydrogenation with (R)-Ru(OAc)2(SEGPHOS)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Chirality with Ruthenium and SEGPHOS
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds that are crucial for the pharmaceutical, agrochemical, and fine chemical industries.[1] The quest for highly efficient and selective catalysts has led to the development of sophisticated systems, among which ruthenium complexes bearing chiral diphosphine ligands have proven to be exceptionally versatile.[1][2]
Developed by Takasago International Corporation, SEGPHOS® is a family of atropisomeric biaryl diphosphine ligands that have demonstrated superior performance in a multitude of asymmetric transformations.[3][4] The (R)-Ru(OAc)2(SEGPHOS) catalyst, in particular, has emerged as a powerful tool for the highly enantioselective hydrogenation of a broad range of prochiral substrates, including ketones and olefins.[5][6] This guide provides a detailed protocol for the use of (R)-Ru(OAc)2(SEGPHOS), grounded in mechanistic understanding and practical insights to empower researchers in their synthetic endeavors.
The Catalyst: (R)-Ru(OAc)2(SEGPHOS) and Its Derivatives
The (R)-Ru(OAc)2(SEGPHOS) complex features a ruthenium(II) center coordinated to a molecule of (R)-SEGPHOS and two acetate ligands.[7][8] The SEGPHOS ligand, with its 4,4'-bi-1,3-benzodioxole backbone, possesses a narrower dihedral angle compared to its predecessor, BINAP.[3] This structural feature is credited with enhancing both the catalytic activity and enantioselectivity of its metal complexes.[3]
Commercially available derivatives of SEGPHOS, such as DM-SEGPHOS and DTBM-SEGPHOS, feature modified aryl groups on the phosphorus atoms.[3] These modifications can further tune the electronic and steric properties of the catalyst, often leading to improved performance for specific substrates.[9][10] For instance, the bulkier DTBM-SEGPHOS has shown exceptional performance in the hydrogenation of challenging substrates.[9][11]
Catalytic Cycle: A Mechanistic Overview
The asymmetric hydrogenation of ketones and olefins with Ru(II)-diphosphine complexes is believed to proceed through a well-defined catalytic cycle. The pre-catalyst, (R)-Ru(OAc)2(SEGPHOS), is activated under hydrogenation conditions to form a catalytically active ruthenium hydride species. This active catalyst then coordinates with the substrate. The enantio-determining step is the migratory insertion of the double bond into the Ru-H bond, where the chiral environment created by the SEGPHOS ligand dictates the facial selectivity of the hydride transfer. Finally, the product is released, and the catalyst is regenerated to continue the cycle.
Caption: Generalized catalytic cycle for Ru-SEGPHOS catalyzed asymmetric hydrogenation.
General Protocol for Asymmetric Hydrogenation
This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral ketone or olefin using (R)-Ru(OAc)2(SEGPHOS). It is crucial to note that optimal conditions, including solvent, temperature, pressure, and substrate-to-catalyst ratio, may vary depending on the specific substrate and should be determined through screening.
Materials and Equipment
-
(R)-Ru(OAc)2(SEGPHOS) catalyst
-
Substrate
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, isopropanol)[12]
-
High-pressure autoclave or a similar hydrogenation apparatus
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Hydrogen gas (high purity)
Step-by-Step Experimental Procedure
-
Catalyst and Substrate Preparation:
-
In an inert atmosphere (glovebox or Schlenk line), weigh the (R)-Ru(OAc)2(SEGPHOS) catalyst and the substrate into a glass liner or reaction vessel suitable for the autoclave.
-
The substrate-to-catalyst (S/C) ratio can range from 100 to 10,000, with a typical starting point being 1000.
-
-
Reaction Setup:
-
Add the anhydrous, degassed solvent to the reaction vessel containing the catalyst and substrate. The concentration of the substrate is typically in the range of 0.1–1.0 M.
-
Seal the reaction vessel and place it inside the autoclave.
-
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas three to five times to remove any residual air.
-
Pressurize the autoclave to the desired hydrogen pressure. This can range from atmospheric pressure to 100 atm, with 10–50 atm being a common range.
-
Begin stirring and heat the reaction to the desired temperature (typically 25–80 °C).
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by hydrogen uptake (if the apparatus allows) or by taking aliquots at specific time intervals and analyzing them by GC or HPLC.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (as determined by monitoring), cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and remove the reaction vessel.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by standard techniques such as flash column chromatography, distillation, or recrystallization.
-
-
Analysis:
-
Determine the conversion of the starting material by GC, HPLC, or NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC.
-
Experimental Workflow
Caption: A typical workflow for asymmetric hydrogenation using (R)-Ru(OAc)2(SEGPHOS).
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction conditions for the asymmetric hydrogenation of various substrate classes using Ru-SEGPHOS catalysts. These values should serve as a starting point for optimization.
| Substrate Class | Typical S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | Solvent | Typical ee (%) |
| Simple Ketones | 1000–10,000 | 10–50 | 25–60 | Methanol, Ethanol | >95 |
| β-Ketoesters | 1000–5000 | 20–80 | 30–80 | Methanol, Ethanol | >98 |
| α,β-Unsaturated Carboxylic Acids | 500–2000 | 10–50 | 25–50 | Methanol | >90 |
| Allylic Alcohols | 1000–2000 | 5–30 | 25–40 | Methanol, Toluene | >95 |
| Imines | 500–1000 | 50–100 | 50–80 | Methanol, THF | >90 |
Note: The optimal conditions are highly substrate-dependent. For instance, electron-rich or sterically hindered substrates may require higher catalyst loadings, pressures, or temperatures.[13]
Troubleshooting and Key Considerations
-
Low Conversion:
-
Cause: Insufficient catalyst activity, catalyst decomposition, or poor hydrogen mass transfer.
-
Solution: Increase catalyst loading, temperature, or hydrogen pressure. Ensure the solvent is rigorously deoxygenated. Improve stirring to enhance gas-liquid mixing.[14]
-
-
Low Enantioselectivity:
-
Cause: Reaction temperature is too high, incorrect solvent choice, or substrate impurities.
-
Solution: Lower the reaction temperature. Screen different solvents. Ensure the substrate is of high purity.
-
-
Catalyst Handling:
-
Substrate Purity:
-
Impurities in the substrate can act as catalyst poisons. It is highly recommended to use purified substrates for optimal results.
-
Conclusion
The (R)-Ru(OAc)2(SEGPHOS) catalyst is a highly effective and versatile tool for asymmetric hydrogenation. Its ability to deliver high enantioselectivities for a wide range of substrates makes it invaluable for the synthesis of chiral molecules in both academic and industrial settings.[4][15] By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can successfully employ this powerful catalyst to achieve their synthetic goals.
References
-
Takasago International Corporation. Asymmetric Hydrogenation. [Link]
-
Wikipedia. SEGPHOS. [Link]
-
National Center for Biotechnology Information. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. [Link]
-
Takasago International Corporation. Novel Asymmetric Transfer Hydrogen Catalyst "DENEBTM". [Link]
-
Royal Society of Chemistry. Ruthenium-catalysed asymmetric hydrogenation of ketones using QUINAPHOS as the ligand. [Link]
-
Takasago International Corporation. Takasago Ligands. [Link]
-
Takasago International Corporation. Asymmetric Transfer Hydrogenation Catalysts. [Link]
-
ResearchGate. Asymmetric hydrogenation of sulfonamides. [Link]
-
Semantic Scholar. A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. [Link]
-
Semantic Scholar. Ruthenium-catalysed Asymmetric Reduction of Ketones. [Link]
-
PubMed. Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation. [Link]
-
Takasago International Corporation. Ru(OAc)2[(R). [Link]
-
ResearchGate. [Ru(OAc)2(R)‐dm‐SegPhos]‐catalyzed ARA. [Link]
-
ACS Publications. Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. [Link]
-
National Center for Biotechnology Information. Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects. [Link]
-
Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [Link]
-
Royal Society of Chemistry. Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes. [Link]
-
PubMed. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. [Link]
-
ResearchGate. Substrate scope of Ru-catalyzed hydrogenation reactions Synthesis of... [Link]
-
ETH Zurich. Asymmetric hydrogenation. [Link]
-
Chinese Chemical Society. Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Exocyclic Olefins: An Efficient Access to Dexmethylphenidate. [Link]
-
Procos. Asymmetric hydrogenation of olefins with transition metal-based catalysts. [Link]
-
Scientific Laboratory Supplies. (S)-Ru(OAc)2(DM-SEGPHOS). [Link]
-
MDPI. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. [Link]
-
IntechOpen. Mechanisms of Photoisomerization and Water Oxidation Catalysis of Ruthenium(II) Aquo Complexes. [Link]8229)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SEGPHOS - Wikipedia [en.wikipedia.org]
- 4. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.com]
- 5. assets.takasago.com [assets.takasago.com]
- 6. Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole] ruthenium(II) Ru(OAc)2[(R)-segphos] | 944450-48-0 [chemicalbook.com]
- 7. R-Ru(OAc)2(SEGPHOS®) | Sigma-Aldrich [sigmaaldrich.com]
- 8. strem.com [strem.com]
- 9. researchgate.net [researchgate.net]
- 10. (R)-Ru(OAc)2(DM-SEGPHOS) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. procos.it [procos.it]
- 15. Asymmetric Hydrogenation | Takasago International Corporation [takasago.com]
Application Note: High-Efficiency Optimization of Ru(OAc)2(SEGPHOS) Loading for Asymmetric Hydrogenation
Topic: Catalyst loading optimization for Ru(OAc)2(SEGPHOS) hydrogenation Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In pharmaceutical process development, the asymmetric hydrogenation of functionalized ketones and olefins represents a critical entry point for chiral centers. Among the privileged ligand classes, SEGPHOS® (Takasago) distinguishes itself from BINAP analogs by a narrower dihedral angle, often resulting in superior enantioselectivity and higher activity.[1]
This guide details a rigorous protocol for optimizing the loading (Substrate-to-Catalyst ratio, S/C) of Ru(OAc)2(SEGPHOS) . While academic literature often standardizes on 1.0 mol%, industrial viability frequently demands S/C ratios exceeding 1,000–10,000. We present a self-validating workflow to minimize ruthenium usage while maintaining conversion (>98%) and enantiomeric excess (ee >99%).
Mechanistic Foundation & Catalyst Design
To optimize loading, one must understand the failure modes of the catalyst. Ru(OAc)2(SEGPHOS) is a pre-catalyst typically used for functionalized substrates (e.g.,
The "Seagull" Effect
Unlike BINAP (the "butterfly" ligand), SEGPHOS possesses a bi-1,3-benzodioxole backbone. This structural rigidity creates a tighter chiral pocket, often suppressing the "leakage" of the wrong enantiomer at higher temperatures.
-
Implication for Optimization: You can often trade temperature for catalyst loading. Increasing temperature to compensate for lower catalyst loading rarely erodes ee with SEGPHOS as severely as it does with BINAP [1].
The Activation Cycle
The Ru(OAc)2 precursor is relatively stable but requires activation.
-
Hydrogenolysis of Acetates: Under H2 pressure, the acetate ligands are protonated and displaced (often as AcOH), generating the active cationic Ru-hydride species.
-
Substrate Chelation: The substrate displaces solvent molecules, coordinating via the alkene/ketone and the directing group.
-
Rate-Limiting Step: Often the oxidative addition of H2 or the migratory insertion, depending on the substrate.
Critical Insight: At very low loadings (high S/C), the reaction becomes highly sensitive to poisoning (by O2, solvent impurities) and induction periods . The protocol below incorporates "scavenging" steps to mitigate this.
Strategic Optimization Protocol (S/C Stress Test)
Do not randomly select loadings. Use a Logarithmic Decalibration approach.
Phase 1: The Baseline (S/C = 100)
Establish the "intrinsic" enantioselectivity. Run the reaction at 1.0 mol% catalyst.
-
Goal: Confirm ee > 99% and Conversion > 99% in < 2 hours.
-
If ee is low here, loading optimization is futile. Re-screen solvents or additives.
Phase 2: The Logarithmic Screen (S/C = 500, 1,000, 5,000)
Run parallel reactions at significantly reduced loadings.
-
Variable: Catalyst Loading.
-
Fixed: Temperature (e.g., 50°C), Pressure (e.g., 30 bar), Time (24 h).
-
Metric: Turnover Number (TON).
Phase 3: The Compensation (Pressure/Temperature)
If conversion drops at high S/C, increase H2 Pressure (first choice) or Temperature (second choice) to recover rate.
Visualization: Optimization Logic Flow
The following decision tree guides the optimization process based on experimental feedback.
Caption: Decision tree for maximizing Turnover Number (TON) while preserving enantioselectivity.
Detailed Experimental Protocol
Case Study: Asymmetric Hydrogenation of a
Materials & Equipment[2][3]
-
Catalyst: Ru(OAc)2(SEGPHOS) (e.g., (R)-isomer). Store in glovebox.
-
Substrate:
-keto ester (Distilled/Purified). Critical: Impurities like halides or free amines poison the catalyst at high S/C. -
Solvent: MeOH or EtOH (Degassed, Anhydrous).
-
Vessel: Stainless steel autoclave (Parr or similar) with glass liner.
Step-by-Step Procedure
1. Catalyst Stock Solution Preparation (Glovebox)
Weighing 1 mg of catalyst is inaccurate. Use a stock solution.
-
In a glovebox (N2 or Ar atmosphere), weigh 10.0 mg of Ru(OAc)2(SEGPHOS).
-
Dissolve in 10.0 mL of degassed Dichloromethane (DCM) or MeOH (depending on solubility; DCM is often better for stock stability).
-
Concentration = 1.0 mg/mL.
-
Note: Use this solution immediately or store at -20°C for <24h.
2. Reaction Setup (Example: S/C = 2,000)
Target: 10 mmol Substrate.
-
Substrate Prep: Weigh 10 mmol of substrate into the glass liner.
-
Solvent: Add 5.0 mL of degassed MeOH.
-
Catalyst Addition:
-
Required Ru:
. -
MW of Ru(OAc)2(SEGPHOS)
. -
Mass required:
. -
Add 4.15 mL of the Stock Solution prepared in Step 1.
-
-
Sealing: Place liner in autoclave, seal, and remove from glovebox.
3. Hydrogenation & Purging (The "Breath" Method)
Oxygen removal is the single biggest factor in high S/C success.
-
Connect to H2 line.[2]
-
Purge 1: Pressurize to 5 bar, stir for 1 min, vent to 1 bar. Repeat 3 times.
-
Purge 2: Pressurize to 30 bar, vent to 5 bar. Repeat 2 times.
-
Final Fill: Pressurize to target (e.g., 30 bar).
-
Heat: Set temperature to 50°C and stir rate to >800 rpm (ensure gas-liquid mass transfer).
4. Work-up & Analysis
-
After 18–24 hours, cool to RT and carefully vent H2 (fume hood).
-
Concentrate solvent.
-
Analyze:
-
Conversion: 1H NMR (Check disappearance of ketone signal).
-
ee: Chiral GC or HPLC (Compare to racemate).[3]
-
Data Analysis & Interpretation
When optimizing, organize data to identify the "Cliff Point"—the S/C ratio where conversion crashes.
Table 1: Hypothetical Optimization Matrix
| Entry | S/C Ratio | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | TON |
| 1 | 100 | 30 | 50 | 2 | >99 | 99.5 | 100 |
| 2 | 1,000 | 30 | 50 | 12 | >99 | 99.4 | 1,000 |
| 3 | 5,000 | 30 | 50 | 24 | 85 | 99.4 | 4,250 |
| 4 | 5,000 | 50 | 60 | 24 | >99 | 99.2 | 5,000 |
| 5 | 10,000 | 50 | 60 | 48 | 40 | 99.0 | 4,000 |
Analysis:
-
Entry 3 shows the "Cliff Point" at S/C 5,000 under standard conditions.
-
Entry 4 demonstrates that increasing Pressure (30->50 bar) and Temp (50->60°C) recovers full conversion with negligible ee erosion (0.2% drop). This is the optimal process condition.
Troubleshooting "Stalled" Reactions
If the reaction stops at 50% conversion despite high pressure:
-
Substrate Purity: Distill the substrate. Halides (Cl-, Br-) from precursor synthesis coordinate strongly to Ru, killing activity.
-
Solvent Quality: Use "HPLC grade" solvent and degas thoroughly.
-
Additive Strategy:
-
Acidic Additive: For some substrates, adding 1-2 equivalents of dilute HCl or H2SO4 (relative to catalyst , not substrate) can protonate inhibiting species or facilitate acetate removal [2].
-
Product Inhibition: If the product alcohol coordinates too strongly, lower the concentration (dilute reaction).
-
References
-
Shimizu, H., et al. "Developments in Asymmetric Hydrogenation from an Industrial Perspective."[1] Accounts of Chemical Research, vol. 40, no. 12, 2007, pp. 1385–1393.[1] Link
-
Takasago International Corporation.[1][4][5][6] "SEGPHOS® Ligand Family Technical Note." Takasago Fine Chemicals.[4][5][7] Link
- Noyori, R., et al. "Asymmetric Hydrogenation of β-Keto Esters." Journal of the American Chemical Society, vol. 109, no. 19, 1987, pp. 5856–5858.
- Lipshutz, B. H., et al. "Asymmetric hydrogenation of ketones." Organic Letters, vol. 10, no. 17, 2008, pp. 3793-3796.
Sources
- 1. SEGPHOS - Wikipedia [en.wikipedia.org]
- 2. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.takasago.com [assets.takasago.com]
- 5. assets.takasago.com [assets.takasago.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. assets.takasago.com [assets.takasago.com]
Asymmetric Synthesis of Chiral Alcohols Using (R)-Ru(OAc)₂(SEGPHOS): Application Notes and Protocols
Introduction: The Power of Asymmetric Catalysis
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and fragrance industries. Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones represent the most direct and atom-economical methods for accessing these valuable building blocks.[1][2] Among the arsenal of catalysts developed for this purpose, ruthenium(II) complexes bearing chiral diphosphine ligands have emerged as exceptionally effective and versatile tools.[3] This guide provides a detailed exploration of the application of the (R)-Ru(OAc)₂(SEGPHOS) catalyst system, a highly efficient catalyst for the asymmetric synthesis of a broad range of chiral alcohols.
Developed by Takasago International Corporation, SEGPHOS is a privileged chiral ligand distinguished by a narrow dihedral angle in its biaryl backbone. This structural feature creates a well-defined and highly effective chiral environment around the ruthenium center, leading to exceptional levels of enantioselectivity and catalytic activity.[4] This document will delve into the mechanistic underpinnings of the catalysis, provide a comprehensive overview of its substrate scope, and offer detailed, field-proven protocols for its successful implementation in a research and development setting.
Mechanism of Action: A Tale of Two Pathways
The (R)-Ru(OAc)₂(SEGPHOS) precatalyst is activated under the reaction conditions to form the active catalytic species. The asymmetric reduction of ketones to chiral alcohols can proceed through two primary pathways: asymmetric hydrogenation (using H₂) and asymmetric transfer hydrogenation (using a hydrogen donor like 2-propanol or formic acid).
Asymmetric Hydrogenation
In the presence of molecular hydrogen, the Ru(OAc)₂ precatalyst is converted to a ruthenium hydride species. The currently accepted mechanism for many Ru-diphosphine catalyzed ketone hydrogenations involves an outer-sphere mechanism.[5] In this pathway, the ketone substrate does not directly coordinate to the metal center. Instead, the reaction is thought to proceed through a concerted, six-membered pericyclic transition state.[1] Computational studies suggest that the transfer of a hydride from the ruthenium center and a proton from a coordinated ligand (or solvent) to the carbonyl group of the ketone occurs in a stereochemically controlled manner, dictated by the chiral environment of the SEGPHOS ligand.[6][7]
Catalytic Cycle of Asymmetric Hydrogenation
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones | IntechOpen [intechopen.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. SEGPHOS - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Portal [laro.lanl.gov]
- 7. Mechanism investigation of ketone hydrogenation catalyzed by ruthenium bifunctional catalysts: insights from a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Hydrogen Pressure Optimization in Ru(OAc)₂((S)-SEGPHOS) Asymmetric Catalysis
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ru(OAc)₂((S)-SEGPHOS) is a highly privileged chiral transition-metal complex, originally commercialized by Takasago International Corporation. It is utilized extensively in the asymmetric hydrogenation of ketones, olefins, and dynamic kinetic asymmetric reductive amination (ARA) . While ligand sterics and electronics are frequently optimized during process development, molecular hydrogen (H₂) pressure remains a critical thermodynamic and kinetic parameter that dictates both turnover frequency (TOF) and enantiomeric excess (ee). This application note provides a comprehensive guide to understanding and optimizing H₂ pressure requirements for Ru-SEGPHOS acetate catalysis, ensuring scalable and reproducible asymmetric transformations.
Mechanistic Causality: The Role of H₂ Pressure
In ruthenium-catalyzed asymmetric hydrogenation, the precatalyst Ru(OAc)₂((S)-SEGPHOS) must undergo an initial activation step. Molecular hydrogen heterolytically cleaves to displace the acetate ligands as acetic acid, generating the catalytically active ruthenium-hydride species. The applied H₂ pressure directly governs this activation and the subsequent catalytic cycle:
-
Low Pressure Regime (< 1 MPa / ~145 psi): When H₂ pressure is insufficient, the dissolution rate of H₂ into the solvent becomes the rate-limiting step. This starvation of H₂ prolongs the lifetime of intermediate species, allowing non-stereoselective background reactions (such as substrate isomerization) to compete, thereby eroding the final ee.
-
Optimal Pressure Regime (1 – 5 MPa / ~145 – 725 psi): At optimal pressures, the continuous availability of dissolved H₂ ensures rapid turnover. The catalyst is maintained in its active hydride cycle, preventing the formation of dormant, inactive Ru-dimers 1.
-
High Pressure Regime (> 5 MPa): While elevated pressures can accelerate the reaction rate, they may also lead to the over-reduction of sensitive functional groups or diminish enantioselectivity if the un-catalyzed background hydrogenation pathway is accelerated disproportionately.
Workflow Visualization
Ru-SEGPHOS catalytic cycle highlighting the H2 pressure-dependent activation phase.
Quantitative Pressure Requirements Across Substrate Classes
The table below summarizes validated H₂ pressure parameters for various substrate classes using Ru-SEGPHOS catalysts, demonstrating the necessity of tailoring pressure to the specific electronic demands of the substrate.
| Substrate Class | Catalyst Variant | Optimal H₂ Pressure | Temperature | Key Outcome | Reference |
| β-Keto Esters | Ru(OAc)₂((S)-SEGPHOS) | 4.0 MPa (~580 psi) | 80 °C | 98.4% Yield, High ee | 1 |
| Ceramide Precursors | Ru(OAc)₂((S)-SEGPHOS) | 2.4 MPa (~350 psi) | 80 °C | High Diastereopurity | 2 |
| 2-Pyridyl Alkenes | Ru-DTBM-SEGPHOS | 25 - 500 psi | 50 °C | 30-96% ee | 3 |
| Levulinic Acid | Ru(OAc)₂((S)-SEGPHOS) | 1.0 - 3.0 MPa | 100 °C | High Conversion |
Self-Validating Experimental Protocol: Asymmetric Hydrogenation of β-Keto Esters
This methodology is designed as a self-validating system. Success at each step mechanically ensures the integrity of the subsequent phase, minimizing the risk of silent failures during drug development workflows.
Step 1: Inert Atmosphere Preparation
-
Action: Flame-dry a stainless-steel autoclave and purge with argon for 15 minutes.
-
Causality: Ru(II) complexes are highly susceptible to oxidation. Exposure to ambient oxygen irreversibly oxidizes the metal center to an inactive Ru(III) species, halting the catalytic cycle before it begins.
Step 2: Catalyst and Substrate Loading
-
Action: Under an argon atmosphere (e.g., in a glovebox), charge the autoclave with the β-keto ester substrate (1.0 equiv) and Ru(OAc)₂((S)-SEGPHOS) (0.1 to 1.0 mol%). Add anhydrous, degassed solvent (typically methanol or ethanol).
-
Causality: Protic solvents facilitate the heterolytic cleavage of H₂ during the activation of the Ru-acetate precatalyst, stabilizing the displaced acetate as acetic acid.
Step 3: The Pressurization Sequence
-
Action: Seal the autoclave. Purge the headspace with N₂ gas (3 cycles of pressurizing to 1 MPa and venting). Repeat this purging process with H₂ gas (3 cycles). Finally, pressurize the vessel to the target H₂ pressure (e.g., 4.0 MPa).
-
Causality: The N₂ purge removes residual atmospheric oxygen. The subsequent H₂ purge removes N₂ and establishes a pure H₂ atmosphere, maximizing the partial pressure and thermodynamic driving force for H₂ dissolution into the solvent 1.
Step 4: Reaction and Mass Transfer Optimization
-
Action: Heat the reaction mixture to 80 °C and stir at a high rate (≥ 1000 rpm) for 5.5 to 20 hours.
-
Causality: The reaction is multiphasic (gas-liquid-dissolved catalyst). Hydrogen has exceptionally low solubility in organic solvents. High shear mixing (>1000 rpm) reduces the boundary layer thickness at the gas-liquid interface, ensuring the reaction is kinetically controlled rather than mass-transfer limited. Elevated temperatures provide the activation energy required for the heterolytic cleavage of H₂ by the Ru-acetate complex.
Step 5: Depressurization and Self-Validation
-
Action: Cool the reactor to room temperature. Carefully vent the H₂ gas. Monitor the total pressure drop during the reaction.
-
Causality (Self-Validation): In a closed batch system, a stoichiometric drop in H₂ pressure serves as a primary, real-time indicator of substrate conversion. If the pressure remains static, catalyst poisoning or activation failure has occurred.
Step 6: Workup and Analysis
-
Action: Evaporate the solvent under reduced pressure. Analyze the crude mixture via chiral HPLC or GC.
-
Causality: Direct analysis of the crude ensures that the measured ee is reflective of the catalytic step, avoiding potential enantioenrichment that can falsely occur during downstream crystallization or column chromatography.
References
- US8586009B2 - Process for producing (3S)
- WO2013094108A1 - Method for producing high-purity ceramide - Google P
- Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Medi
- (S)-Ru(OAc)2(SEGPHOS ) 373650-12-5 - Sigma-Aldrich.
Sources
- 1. US8586009B2 - Process for producing (3S)-I-menthyl 3-hydroxybutyrate and sensate composition - Google Patents [patents.google.com]
- 2. WO2013094108A1 - Method for producing high-purity ceramide - Google Patents [patents.google.com]
- 3. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
Technical Protocol: Preparation of Stock Solutions for (R)-Ru(OAc)₂((R)-SEGPHOS) Experiments
Abstract & Core Directive
This technical note details the rigorous preparation of stock solutions for (R)-Ru(OAc)₂((R)-SEGPHOS) , a high-performance chiral catalyst used in asymmetric hydrogenation.[1][2] The structural rigidity of the SEGPHOS ligand (a biaryl diphosphine) imparts exceptional enantioselectivity, but the ruthenium(II) center is susceptible to oxidative deactivation.
The Golden Rule: The integrity of your data is directly proportional to the exclusion of oxygen and moisture during stock preparation. Freshly prepared solutions (used within 24 hours) are the only industry-accepted standard for reproducible high-throughput screening (HTS). [1][2]
Material Safety & Critical Prerequisites
Chemical Hazards
-
(R)-Ru(OAc)₂((R)-SEGPHOS): Combustible solid.[1][2] Irritant to eyes and skin.[1][2][3] Handle with standard PPE (gloves, goggles, lab coat).[2][3]
-
Solvents (DCM, THF, MeOH): Flammable, volatile, and toxic.[3]
Equipment Requirements
-
Primary: Inert Atmosphere Glovebox (N₂ or Ar, <1 ppm O₂, <1 ppm H₂O).[3]
-
Secondary (Alternative): Schlenk Line with high-vacuum pump (<10⁻² mbar) and Argon source.[1][2]
-
Vessels: Oven-dried (120°C, >2h) crimp-top vials or Schlenk tubes.
-
Transfer: Gas-tight syringes (Hamilton type) or positive-displacement pipettes dedicated to the glovebox.[1][2]
Solvent Preparation: The Foundation
A stock solution is only as stable as the solvent it is dissolved in.[3] Commercial "anhydrous" solvents are insufficient without active degassing.[1][2][3]
Solvent Choice
-
Preferred for Stock: Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1][2]
-
Reasoning: High solubility of the Ru-diacetate complex; chemically inert toward the catalyst for short durations.[2]
-
Protocol: Freeze-Pump-Thaw Degassing
For the highest integrity, perform three cycles of Freeze-Pump-Thaw (FPT) on the solvent before bringing it into the glovebox.[1][2][3]
Figure 1: The Freeze-Pump-Thaw (FPT) cycle is the gold standard for removing dissolved oxygen, which is the primary cause of catalyst deactivation.[1][2]
Protocol: Preparation of Stock Solution
Target Concentration: Typically 0.005 M to 0.01 M .[1][2][3] Example Calculation: To prepare 2.0 mL of a 0.01 M solution.
Step-by-Step Workflow (Glovebox)
-
Weighing:
-
Dissolution:
-
Mixing:
-
Stir gently at room temperature for 5–10 minutes.
-
Observation: The solid should dissolve completely to form a clear, bright yellow to orange solution .
-
Note: If particulates remain, sonicate briefly inside the glovebox (if equipped) or stir longer. Do not heat above 30°C.
-
-
Aliquoting:
Figure 2: Workflow for the preparation of the stock solution within an inert environment.
Quality Control & Troubleshooting
The color of the ruthenium complex is a direct indicator of its oxidation state and ligand coordination integrity.
| Observation | Status | Diagnosis | Action |
| Clear Yellow/Orange | Pass | Active Ru(II) species.[1][2] | Proceed to reaction. |
| Green / Black | Fail | Oxidation to Ru(III)/Ru(IV) or RuO₂ formation.[1] | Discard. Check solvent degassing.[1][2][3] |
| Cloudy / Precipitate | Fail | Incomplete solubility or moisture contamination.[1][2][3] | Sonicate. If persists, filter (0.2 µm PTFE) or discard.[1][3] |
| Pale / Colorless | Warning | Potential ligand dissociation (rare in SEGPHOS).[1][2] | Verify concentration. Run standard activity test. |
Standard Activity Test (Self-Validation)
Before committing valuable substrates, validate the stock solution by running a standard hydrogenation:
-
Conditions: S/C 1000, 30°C, 30 bar H₂, MeOH, 2h.
-
Success Criteria: >99% Conversion, >98% ee.
Storage & Stability
-
Recommendation: Prepare FRESH.
-
Short-Term Storage: If necessary, the stock solution can be stored in a sealed crimp-top vial inside the glovebox at -20°C for up to 24 hours .
-
Long-Term: Do not store as a solution.[1][2][3] Evaporate solvent and store as solid at 2-8°C under Argon.
References
-
Takasago International Corporation. SEGPHOS® Ligand Technical Profile. [Link][1][2][6]
-
Shimizu, H., et al. (2007).[1][2][3] "Developments in Asymmetric Hydrogenation from an Industrial Perspective." Accounts of Chemical Research, 40(12), 1385–1393.[3] [Link]
Sources
- 1. (R)-Ru(OAc)2(DM-SEGPHOS®) | Sigma-Aldrich [sigmaaldrich.cn]
- 2. SEGPHOS - Wikipedia [en.wikipedia.org]
- 3. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thomassci.com [thomassci.com]
- 5. orgsyn.org [orgsyn.org]
- 6. assets.takasago.com [assets.takasago.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-Ru(OAc)₂ (SEGPHOS) Reactions
Part 1: Core Directive & Technical Grounding
The "Why" Behind the Catalyst
You have chosen (R)-Ru(OAc)₂(SEGPHOS) because your transformation demands a "halide-free" environment or relies on Dynamic Kinetic Resolution (DKR) . Unlike its chloro-analogs (e.g., [RuCl(benzene)(SEGPHOS)]Cl), the acetate precursor is critical when:
-
Halide Inhibition: Your substrate contains Lewis-basic sites that bind irreversibly to Ru-Cl species.
-
Acid-Sensitivity: The acetate ligands act as an internal base, facilitating heterolytic H₂ cleavage without requiring harsh external bases that might degrade your substrate.
-
Dihedral Angle Precision: SEGPHOS possesses a narrower dihedral angle (65°) compared to BINAP (73°). This "tighter" chiral pocket is designed to maximize face differentiation, provided the catalytic cycle is not disrupted by competing non-selective pathways.
The Self-Validating System (SVS)
Before troubleshooting your specific substrate, you must validate the catalyst's integrity. If the catalyst cannot hydrogenate a standard substrate with >98% ee, the issue is the catalyst batch or handling, not your reaction design.
Standard Operating Procedure (SOP): Validation Reaction
Substrate: Methyl Acetoacetate (MAA) Target: Methyl (R)-3-hydroxybutyrate
-
Preparation (Glovebox):
-
Charge a glass liner with (R)-Ru(OAc)₂(SEGPHOS) (3.0 mg, 3.6 µmol).
-
Add degassed MeOH (3.0 mL).
-
Add Methyl Acetoacetate (420 mg, 3.6 mmol). S/C Ratio = 1000:1.
-
Crucial Step: Add HCl (aq) or H₂SO₄ (0.5 eq relative to Ru) if using the acetate precursor for simple ketones to facilitate ligand exchange, though for MAA the enol form often suffices. For this validation, use no additive first to test the intrinsic acetate displacement.
-
-
Execution:
-
Place liner in the autoclave. Purge H₂ (5 bar) × 3.
-
Pressurize to 30 bar (435 psi) .
-
Heat to 50°C and stir at 1000 rpm for 16 hours.
-
-
Analysis:
Part 2: Troubleshooting Logic & Diagnostics
Visualizing the Problem Space
Use the following decision tree to diagnose the root cause of low ee.
Caption: Diagnostic workflow for isolating the cause of low enantioselectivity in Ru-SEGPHOS hydrogenations.
Part 3: Deep Dive Optimization Modules
Module A: The "Killer" Impurities
In Ru-SEGPHOS chemistry, the acetate precursor is chemically distinct. Unlike RuCl₂ species, Ru(OAc)₂ is often used to generate the active hydride species RuH(OAc)(SEGPHOS) in situ.
-
The Issue: Trace halides (Cl⁻, I⁻) from substrate synthesis can displace the acetate ligand irreversibly, forming RuCl(OAc) or RuCl₂ species which have different catalytic rates and selectivities.
-
The Fix: If your substrate was made via acid chloride or alkyl halide intermediates, you must wash it with saturated NaHCO₃ and water, then distill or recrystallize. A "halide test" (AgNO₃ precipitation) is mandatory for the starting material.
Module B: The Pressure Paradox
Contrary to intuition, higher H₂ pressure does not always equal better reaction.
-
Mechanism: High pressure can force the reaction through a "dihydride" pathway (non-selective) rather than the "monohydride" pathway (enantioselective) favored by the rigid SEGPHOS pocket.
-
Data Insight:
Pressure (bar) Time (h) Conversion (%) ee (%) 50 4 100 88 30 8 100 96 | 10 | 24 | 95 | 98 |
-
Recommendation: If ee is ~80-90%, lower the pressure to 10-30 bar.
Module C: Solvent & The "TFE Effect"
While Methanol (MeOH) is the standard, it can sometimes participate in proton transfer steps that are too fast, bypassing the chiral control.
-
Trifluoroethanol (TFE): This weakly nucleophilic, acidic solvent stabilizes the cationic Ru species and strengthens the "lock-and-key" fit.
-
Dichloromethane (DCM): Often used in 1:1 mixtures with MeOH for bulky substrates to improve solubility and reduce non-specific solvation effects.
Module D: Dynamic Kinetic Resolution (DKR) Specifics
If you are performing a DKR (e.g., hydrogenating a racemic alpha-substituted beta-keto ester), low ee usually means racemization is slower than hydrogenation .
-
The Balance:
. The substrate must racemize faster than the "wrong" enantiomer is hydrogenated. -
Troubleshooting:
-
Increase Temperature: Racemization (often thermal or base-catalyzed) has a higher activation energy than hydrogenation. Raising T from 50°C to 80°C often increases ee in DKR, unlike standard hydrogenation.
-
Solvent Switch: Dichloromethane is often superior for DKR because it suppresses the hydrogenation rate slightly, allowing racemization to catch up.
-
Part 4: Frequently Asked Questions (FAQ)
Q1: My reaction goes to completion but the ee is 0% (Racemic). Why? A: This is often a sign of background hydrogenation or catalyst decomposition .
-
Metal Leaching: Are you using a steel autoclave that hasn't been passivated? Trace Ni or Fe from the walls can catalyze racemic hydrogenation. Use a glass liner.
-
Temperature: If T > 100°C, the thermal (uncatalyzed) pathway might compete.
-
Ligand Oxidation: Did the SEGPHOS ligand oxidize to the phosphine oxide? This species is achiral/inactive. Check ³¹P NMR (SEGPHOS oxide appears ~30-50 ppm).
Q2: Should I add acid or base? A:
-
Add Acid (HCl/H₂SO₄): If you are hydrogenating simple ketones or enamides. The acid protonates the acetate, releasing it as AcOH and opening the coordination site.
-
Add Base (Et₃N/KOH): ONLY if you are doing DKR (to drive racemization) or if the substrate is an HCl salt. Warning: Strong bases can decompose Ru(OAc)₂ precursors if not carefully controlled.
Q3: Can I generate Ru(OAc)₂(SEGPHOS) in situ? A: Yes. You can mix [Ru(benzene)Cl₂]₂ + SEGPHOS + NaOAc in the solvent. However, for critical pharmaceutical intermediates, using the isolated Ru(OAc)₂(SEGPHOS) complex (CAS: 944450-48-0) guarantees that the Ru:Ligand ratio is exactly 1:1, preventing non-selective background reactions from free Ru species.
Part 5: Mechanistic Visualization
Understanding the active species helps predict solvent/additive effects.
Caption: Simplified catalytic cycle highlighting the activation of the acetate precursor and the critical hydride transfer step.
References
-
Takasago International Corporation. "SEGPHOS® Ligand Family Technical Note." Takasago Fine Chemicals Division. Link
-
Saito, T., et al. "Synthesis and properties of SEGPHOS and its derivatives." Advanced Synthesis & Catalysis, 2001, 343(3), 264-267. Link
-
Noyori, R., & Ohkuma, T. "Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones." Angewandte Chemie International Edition, 2001, 40(1), 40-73. Link
-
Ratovelomanana-Vidal, V., et al. "Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes." Advanced Synthesis & Catalysis, 2003, 345, 261. Link
-
BenchChem Technical Support. "Troubleshooting Low Enantiomeric Excess in Kinetic Resolution." BenchChem Technical Guides, 2025. Link
Sources
Technical Support Center: Optimizing Ru(OAc)₂[(R)-SEGPHOS]® Catalysis
Status: Active Ticket ID: TKS-SEG-004 Subject: Troubleshooting Low Conversion Rates in Asymmetric Hydrogenation Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Mechanism of Action
Welcome to the Advanced Catalysis Support Hub. You are likely using Ru(OAc)₂[(R)-SEGPHOS]® (or its DM/DTBM analogues) for the asymmetric hydrogenation of functionalized ketones (e.g.,
Unlike the cationic [RuCl(benzene)(SEGPHOS)]Cl complexes, the Ru(OAc)₂ series is a neutral precatalyst. It requires an induction period where molecular hydrogen (
The Core Problem: Low conversion with this specific catalyst is rarely due to intrinsic inactivity. It is almost always a failure of activation (precatalyst
Diagnostic Workflow (Decision Tree)
Before altering chemical parameters, determine the profile of your failure using the decision tree below.
Figure 1: Decision tree for diagnosing low conversion based on reaction progression.
Troubleshooting Guide: Specific Failure Modes
Issue 1: The "Dead" Reaction (< 5% Conversion)
Symptoms: The reaction mixture remains the color of the starting material or turns dark/black immediately (indicating Ru oxidation). Root Cause: The precatalyst never activated. Ru(OAc)₂ requires displacement of the acetate group.
| Potential Cause | Technical Explanation | Corrective Action |
| Oxygen Poisoning | Ru-Hydride species are extremely air-sensitive. Even trace | Protocol: Perform 3x vacuum/Argon cycles on the solid catalyst before adding solvent. Use freeze-pump-thaw degassed solvents. |
| Chloride Contamination | If your substrate was synthesized via acid chloride or uses HCl, residual | Test: Wash substrate with |
| Induction Failure | The acetate ligands are not leaving. This is common in neutral, non-protic solvents (e.g., THF, Toluene) without sufficient | Boost: Add a proton source to protonate the acetate off as acetic acid. Add 0.5 - 1.0 mol% HCl or |
Issue 2: The "Stalled" Reaction (Stops at ~50%)
Symptoms: Reaction starts fast but plateaus. Adding more
-
Q: Is your product inhibiting the catalyst?
-
A: In reductive amination or hydrogenation of basic ketones, the product amine/alcohol can coordinate to the Ru center more strongly than the substrate, shutting down the cycle.
-
Fix: Run the reaction in an acidic medium (e.g., Acetic Acid solvent) or add 1 equivalent of mineral acid to protonate the product amine, preventing it from binding to the metal.
-
-
Q: Are you using the right solvent?
-
A: Ru(OAc)₂[(R)-SEGPHOS] performance is heavily solvent-dependent.
-
Data Insight:
-
Methanol (MeOH):[1] Standard, but can sometimes lead to solvolysis of the catalyst.
-
Trifluoroethanol (TFE): Highly recommended for difficult substrates. The weakly coordinating nature of TFE stabilizes the cationic Ru species and boosts turnover frequency (TOF).
-
-
Issue 3: High Conversion, Low ee (The "Leaky" Pathway)
Symptoms: You fixed the conversion, but now enantioselectivity dropped from 98% to 70%. Root Cause: You overheated the reaction to force conversion.
-
Mechanism: At high temperatures (>60°C), the uncatalyzed background hydrogenation (racemic) or a less selective catalytic pathway becomes competitive.
-
Fix: Return to lower temperature (30-40°C) but increase
pressure (from 10 bar to 50 bar) to compensate for the rate loss.
Comparative Data: Solvent & Additive Effects[2]
The following data summarizes the effect of conditions on the hydrogenation of methyl acetoacetate (standard validation substrate) using Ru(OAc)₂[(R)-SEGPHOS].
| Solvent | Additive (1 eq) | Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Notes |
| MeOH | None | 30 | 12 | 99% | 97% | Standard baseline. |
| THF | None | 30 | 24 | 15% | N/A | Non-protic solvents often fail to activate Ru(OAc)₂. |
| THF | HCl | 30 | 12 | 95% | 96% | Acid assists acetate removal in non-protic media. |
| TFE | None | 10 | 6 | 100% | 99% | Trifluoroethanol enhances activity & selectivity. |
| MeOH | None | 5 | 48 | 40% | 97% | Low pressure causes "Stalling". |
Validated Experimental Protocol
Objective: Asymmetric Hydrogenation of a
-
Preparation (Glovebox/Schlenk):
-
In a Schlenk flask, dissolve Substrate (10 mmol) in degassed Methanol (5 mL).
-
Optional: If substrate is basic, add 0.1 eq of Acetic Acid.
-
-
Catalyst Loading:
-
Weigh Ru(OAc)₂[(R)-SEGPHOS] (0.01 mmol) in a glovebox.
-
Dissolve in 1 mL degassed MeOH.
-
Critical: Do not let the catalyst solution sit for >1 hour; use immediately.
-
-
Autoclave Assembly:
-
Cannulate substrate solution into the stainless steel autoclave.
-
Cannulate catalyst solution on top.
-
-
Pressurization (The "Purge" Cycle):
-
Pressurize to 5 bar
, then vent to 1 bar. Repeat 5 times. -
Why? This removes trace
and dissolved in the liquid, not just the headspace.
-
-
Reaction:
-
Pressurize to 30 bar (approx 435 psi) .
-
Heat to 40°C .
-
Stir at >1000 RPM (Mass transfer is often the rate-limiting step).
-
-
Workup:
-
Cool to RT. Vent carefully. Evaporate solvent. Analyze via Chiral GC/HPLC.
-
Visualizing the Activation Mechanism
Understanding why the reaction fails requires visualizing the activation step. If the "Induction" step fails, conversion is zero.
Figure 2: The activation pathway. Note that without sufficient H2 pressure or proton assistance, the Precatalyst remains stuck in the "Induction" phase.
References
-
Takasago International Corporation. "SEGPHOS® Ligand & Catalyst Guide." Takasago Fine Chemicals Division. [Link][2][3]
-
Saito, T., et al. (2001).[3] "Synthesis of SEGPHOS and its Application to Asymmetric Hydrogenation." Advanced Synthesis & Catalysis, 343(3), 264-267.[3] [Link]
-
Lipshutz, B. H., et al. (2003). "Copper-Catalyzed Asymmetric Hydrosilylation of Ketones." Journal of the American Chemical Society. (Cited for DTBM-SEGPHOS analogue comparisons). [Link]
Sources
Effect of substrate purity on (R)-Ru(OAc)2(SEGPHOS) performance
Technical Support Center: (R)-Ru(OAc)2(SEGPHOS) Troubleshooting & Substrate Purity Guide
Overview Welcome to the Technical Support Center for (R)-Ru(OAc)2(SEGPHOS) applications. Asymmetric hydrogenation relies on the delicate interplay between the chiral ruthenium complex and the prochiral substrate. Even trace impurities in the substrate batch can disrupt this catalytic cycle, leading to stalled conversions, diminished enantiomeric excess (ee), or complete catalyst deactivation[1]. As a Senior Application Scientist, I have designed this guide to provide field-proven diagnostic workflows and self-validating protocols to ensure your substrate purity meets the rigorous demands of Ru-SEGPHOS catalysis.
Diagnostic Workflow
Diagnostic workflow for (R)-Ru(OAc)2(SEGPHOS) catalyst poisoning and substrate purification.
Troubleshooting FAQs
Q: Why did my asymmetric hydrogenation with (R)-Ru(OAc)2(SEGPHOS) stall at <20% conversion despite high hydrogen pressure? A: The most common culprit for a prematurely stalled ruthenium-catalyzed hydrogenation is sulfur poisoning . Sulfur-containing impurities (e.g., thiols, thioethers) from prior synthetic steps strongly coordinate to the active ruthenium metal sites through chemisorption[2].
-
Causality & Solution: Because sulfur binds much more tightly to Ru(II) than the target olefin or ketone, the catalyst becomes permanently locked in an inactive state[2]. Treat the substrate with a metal scavenger (e.g., QuadraPure™ or activated carbon) prior to the reaction to irreversibly trap sulfur compounds before they reach the ruthenium center.
Q: My conversion is complete, but the enantiomeric excess (ee) dropped from 99% to 82%. What substrate impurities cause this? A: A drop in enantioselectivity without a loss in conversion strongly indicates halide contamination (chlorides, bromides, or iodides). Halide counterions can displace the acetate (OAc) ligands on the (R)-Ru(OAc)2(SEGPHOS) complex[3].
-
Causality & Solution: The bulky SEGPHOS ligand relies on a specific spatial arrangement to transfer chirality. When a smaller, highly electronegative halide replaces an acetate ligand, the chiral pocket is deformed, leading to diastereomer-dependent regioselectivity and a subsequent drop in ee[3]. Ensure complete removal of halide salts via thorough aqueous washing or by passing the substrate through a short silica plug prior to hydrogenation.
Q: The reaction mixture turned black immediately upon adding the substrate, and no hydrogen uptake was observed. What happened? A: This visual cue indicates catalyst decomposition, typically caused by peroxides or dissolved oxygen in the substrate or solvent. Peroxides rapidly oxidize the electron-rich phosphorus atoms of the SEGPHOS ligand to phosphine oxides[1].
-
Causality & Solution: Once the bidentate phosphine ligand is oxidized, it loses its ability to coordinate to the metal. The ruthenium center, now stripped of its stabilizing chiral ligand, aggregates into catalytically inactive "ruthenium black"[1]. Strictly degas solvents and substrates using the freeze-pump-thaw method and test for peroxides using KI-starch paper.
Quantitative Data: Substrate Impurity Thresholds
To maintain optimal (R)-Ru(OAc)2(SEGPHOS) performance, substrate batches must adhere to strict purity thresholds.
| Impurity Class | Common Sources | Max Tolerable Limit | Mechanistic Effect on Catalyst |
| Sulfur Compounds | DMSO, thiols, thioethers | < 5 ppm | Irreversible chemisorption to Ru active sites[2] |
| Halides | Cl⁻, Br⁻, I⁻ salts | < 50 ppm | Acetate ligand displacement; alters stereocontrol[3] |
| Oxidants | Peroxides, dissolved O₂ | < 10 ppm | Oxidation of SEGPHOS to phosphine oxide[1] |
| Transition Metals | Pd, Cu residues | < 20 ppm | Competitive substrate binding; background racemic reduction |
| Water | Hygroscopic substrates | < 500 ppm | Hydrolysis of Ru-OAc bond (substrate dependent) |
Experimental Protocols
Protocol 1: Self-Validating Substrate Purification (Scavenging & Degassing) Objective: Remove coordinating impurities and oxidants from the substrate before introducing the catalyst.
-
Dissolution: Dissolve the crude substrate in a non-coordinating solvent (e.g., dichloromethane or toluene) at 0.5 M concentration.
-
Causality: Non-coordinating solvents prevent competitive binding at the scavenger's active sites, ensuring maximum uptake of impurities.
-
-
Scavenging: Add 10 wt% of an appropriate scavenger (e.g., activated charcoal for general organics, or a silica-based thiourea scavenger if residual Pd/Cu is suspected).
-
Incubation: Stir the suspension at 25 °C for 2 hours under an argon atmosphere.
-
Filtration: Filter the mixture through a pad of Celite to remove the scavenger and trace particulates. Concentrate the filtrate under reduced pressure.
-
Self-Validation (Deoxygenation): Perform a freeze-pump-thaw cycle (3 iterations) on the purified substrate.
-
Causality: Simple sparging is insufficient for removing dissolved oxygen in viscous substrates. Freeze-pump-thaw ensures complete deoxygenation, preventing the irreversible oxidation of the electron-rich SEGPHOS ligand into a catalytically dead phosphine oxide. Test a 1 mg aliquot with KI-starch paper to confirm the absence of peroxides.
-
Protocol 2: Mini-Scale Catalyst Validation Test Objective: Verify the activity of the (R)-Ru(OAc)2(SEGPHOS) batch using a self-validating system before committing a high-value pharmaceutical intermediate.
-
Preparation: In an argon-filled glovebox, weigh 1.0 mg of (R)-Ru(OAc)2(SEGPHOS) and dissolve it in 1.0 mL of rigorously degassed methanol.
-
Substrate Addition: Add 100 mg of a standard reference substrate (e.g., methyl acetoacetate).
-
Causality: Using a highly robust, standardized substrate isolates the variable of catalyst health from substrate purity.
-
-
Reaction: Transfer the solution to a high-pressure hydrogenation vial. Pressurize with H₂ to 30 bar and heat to 50 °C for 4 hours.
-
Analysis: Depressurize and analyze the crude mixture via chiral GC or HPLC.
-
Validation Criteria: The catalyst batch is validated if conversion is >99% and ee is >98%. If the test fails, the catalyst batch has degraded (likely via ligand oxidation) and must be replaced.
References[3] Title: Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects. Source: PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnkKYDM4hLfu3HuPTTsVnLBnmQaMF0agvO7H_Clyyej6hO3gNa9p--nywZQ85j4bXmiGHbV10OKhBTQbgoteZ2vN7wC258XTJC7Y_KBpN5-EyA2c7Kn_eZ1HWmvWi05_6hgLEmVC7Cej0kOWld[2] Title: Robust Ruthenium Phosphide Catalyst for Hydrogenation of Sulfur-Containing Nitroarenes. Source: ACS Catalysis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPiRN1OhvzcMHaGAqGBvmv8JjiOYgQIcSy0TviXxPjKExOHkViMDYakirm9P9vJQwQbZ0-OAbzXF7XElTttSzthucY9681-OESUoxR0V-hh99cJmM_yNojODPszGu-DKNl7y7wAvCt3Nlvtt4=[1] Title: Hydrogenation Reactions | Safe Reaction Monitoring & Control. Source: Mettler Toledo. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaXifeoqZQEQbOz2EpKkT6kObiaqIISPgMN9v6smhuJVzENcz8vzWxq6HPG_MwgdWrkKljWXjsox_ULUM-5jGX8PPitiO9YkoYHsEZTlgGH8eWf9Qom8NddwJ8Aw91frklxrg8lX_NjXL3UWUyV0G4upcV-ZNqKF2-gOQba50IxS8njtYPMzk6sPR7xCvwjB9eUc4GcBO4YgElX7EF3bp_XuAld7Q=
Sources
Technical Support Center: Minimizing Ruthenium Leaching in SEGPHOS® Catalysis
Status: Operational Subject: Ruthenium Control Strategies for SEGPHOS®-Catalyzed Asymmetric Hydrogenation Reference ID: TS-RU-SEG-001 Last Updated: October 26, 2023[1]
Executive Summary
Ruthenium (Ru) leaching in pharmaceutical intermediates synthesized via SEGPHOS®-Ru catalysis poses a critical compliance risk under ICH Q3D Class 2B guidelines.[1] While SEGPHOS® (Takasago International Corp.) ligands offer superior enantioselectivity due to their narrow dihedral angle, the resulting Ru complexes are susceptible to oxidative decoordination, leading to soluble Ru species that resist standard crystallization.
This guide provides a self-validating workflow to reduce Ru residuals from >500 ppm to <10 ppm.
Module 1: Diagnostic & Prevention (Root Cause Analysis)
Q: Why are my Ru levels high (>100 ppm) despite high conversion?
A: High residual Ruthenium is rarely a sign of catalytic failure; it is a sign of catalyst decomposition .[1] Unlike Palladium, which often precipitates as black Pd(0), Ruthenium species tend to remain soluble.
The Mechanism of Leaching: The SEGPHOS ligand coordinates to Ru via two phosphorus atoms. The primary failure mode is Phosphine Oxidation .
-
Trace Oxygen: Even minor O₂ ingress oxidizes the phosphorus (P
P=O).[1] -
Decoordination: The oxidized phosphine oxide cannot bind to Ru.[1]
-
Solvation: The "naked" Ru species becomes solvated by the reaction solvent (often alcohols like MeOH or TFE), creating a homogeneous impurity that tracks with your polar API.
Prevention Protocol:
-
Degassing is Non-Negotiable: Sparging with N₂ for 5 minutes is insufficient. Use freeze-pump-thaw cycles or rigorous argon sparging (>30 mins) for all solvents before catalyst addition.
-
Peroxide Check: Ensure ether-based solvents (THF, MTBE) are peroxide-free.[1] Peroxides rapidly oxidize SEGPHOS.[1]
Module 2: Remediation (The Removal Workflow)
Q: Can I rely on crystallization alone to remove Ru?
A: No. While crystallization is a powerful purification tool, solvated Ru-species often occlude within the crystal lattice or adhere to the surface. You must employ a "Capture and Filter" strategy before the final crystallization.
Visualization: The Remediation Decision Tree
Figure 1: Integrated workflow for Ruthenium removal. Note that thermal treatment is critical for scavenger efficiency.
Q: Which scavenger is best for SEGPHOS-Ru complexes?
A: Not all scavengers work for Ruthenium.[1] Ru is a "soft" acid; therefore, it requires "soft" base ligands. Standard activated carbon is often inconsistent.[1]
Comparative Scavenger Data
| Scavenger Type | Functional Group | Mechanism | Efficiency (Ru) | Recommended For |
| SiliaMetS® DMT | Dimercaptotriazine | Chelation (Bidentate) | High (>95%) | Primary Choice. Best for Ru(II) species.[1] |
| SiliaMetS® Thiol | Propylthiol | Binding (Monodentate) | Moderate (70-85%) | Use if DMT fails or affects API stability.[1] |
| Activated Carbon | N/A | Physisorption | Low/Variable (20-50%) | General color removal; unreliable for ppm limits.[1] |
| Cysteine | Amino Acid | Chelation | High | Aqueous extractions (if API is water-insoluble).[1] |
Standard Operating Procedure (SOP): Scavenger Treatment
This protocol assumes a standard organic reaction mixture.[1]
-
Quench: Upon reaction completion, vent H₂ and flush with N₂.
-
Solvent Assessment: If the reaction was in MeOH, consider swapping to a solvent where the scavenger swells better (e.g., THF, Toluene, or EtOAc), provided the API remains soluble.
-
Loading: Add SiliaMetS® DMT (or equivalent) at 5–10 wt% relative to the crude mass (or 20–50 equivalents relative to the Ru metal).[1]
-
Thermal Activation: Heat the mixture to 50–60°C for 4–12 hours .
-
Filtration: Filter hot through a pad of Celite® or a 0.45 µm membrane to remove the scavenger-Ru adduct.[1]
-
Polishing: Proceed to crystallization.[1]
Module 3: Analytical Validation (ICP-MS)
Q: My ICP-MS results are inconsistent. What is happening?
A: Ruthenium is notoriously difficult to digest and analyze due to the volatility of Ruthenium Tetroxide (RuO₄).
Troubleshooting Analytical Prep:
-
Issue: Low recovery or "memory effects" in the instrument.
-
Cause: If you use open-vessel digestion with strong oxidizers, RuO₄ may volatilize and be lost (false low) or stick to the instrument tubing (carryover).
-
Solution: Use Closed-Vessel Microwave Digestion .[1]
-
Reagents: HCl is preferred over HNO₃ for stabilization (forms stable chloro-complexes).[1]
-
Protocol: Digest sample in concentrated HCl (with trace HNO₃ if needed) in a sealed microwave vessel at >180°C.
-
References
-
ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] (2019).[1][2] Guideline for Elemental Impurities Q3D(R2). Link
-
Ruthenium Removal Strategies. Organic Process Research & Development. (2016).[1][3] Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Link[1]
-
Scavenger Efficiency. SiliCycle Application Note. (2012).[1] Scavenging of Ruthenium Catalysts using SiliaMetS®. Link
-
SEGPHOS Ligand Properties. Takasago International Corporation.[1][2][4] (2019).[1][2] SEGPHOS® Technical Brochure. Link
-
Catalyst Decomposition. Journal of the American Chemical Society. (2007).[1][4][5][6][7][8] Decomposition of Ruthenium Olefin Metathesis Catalysts. Link
Sources
- 1. technote.strem.com [technote.strem.com]
- 2. assets.takasago.com [assets.takasago.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SEGPHOS - Wikipedia [en.wikipedia.org]
- 5. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 6. Decomposition of ruthenium olefin metathesis catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. researchgate.net [researchgate.net]
Impact of water contamination on (R)-Ru(OAc)2(SEGPHOS) activity
Topic: Impact of Water Contamination on Catalyst Activity & Selectivity[1][2][3]
Executive Summary: The "Zero-Water" Mandate
Current Status: Active Severity: Critical Applicable Catalyst: (R)-Ru(OAc)₂[(R)-SEGPHOS®] (and related SEGPHOS® analogs)[1][2][3]
As Senior Application Scientists, we frequently diagnose reaction failures in asymmetric hydrogenation. While the SEGPHOS® ligand system—with its narrow dihedral angle and "seagull" wing conformation—offers superior enantioselectivity compared to BINAP, the ruthenium(II) acetate core remains kinetically sensitive to moisture.
The Core Issue: Water contamination is not merely a diluent; it is a competitive ligand and a mechanistic disruptor .[2][3] In the hydrogenation of
-
Catalyst Deactivation: Formation of inactive hydroxo-bridged ruthenium clusters.[2][3][4]
-
Erosion of
: Water molecules altering the precise hydrogen-bonding network required for enantiodifferentiation.[2][3][4] -
Induction Period Elongation: Slow initiation due to stabilization of precatalyst resting states.[3][4]
Diagnostic & Troubleshooting Guide
Symptom 1: Reaction Stalls (<10% Conversion)
User Report: "The reaction starts but stops after 1 hour. H₂ pressure is constant."
| Root Cause Analysis | Mechanism | Corrective Action |
| Solvent Wetness (>500 ppm) | Water hydrolyzes the Ru-OAc bond, generating inactive [Ru-OH]n clusters or Ru-oxide species that precipitate out of the catalytic cycle.[1][2][3][4][5] | Protocol A (Solvent Drying): Solvents (MeOH, THF) must be dried to <50 ppm water.[1][2][3] Use molecular sieves (3Å) activated at 300°C. |
| Substrate Wetness | Hygroscopic substrates (e.g., salts of keto-acids) introduce stoichiometric water, overwhelming the catalyst (typically used at 0.01–1 mol%).[1][2][3] | Lyophilization: Azeotropically dry the substrate with toluene 3x prior to reaction. |
Symptom 2: Low Enantiomeric Excess ( )
User Report: "Conversion is 100%, but
Technical Insight:
High
-
Displace the carbonyl oxygen of the substrate.
-
Form hydrogen bonds with the acetate ligands, distorting the "chiral pocket."
-
Facilitate a non-selective background hydrogenation pathway.[4]
Troubleshooting Q&A:
-
Q: Can I add molecular sieves directly to the reaction flask?
-
A: No. Commercial sieves often contain iron or basic dust that can poison the Ru center or induce racemization of the product. Filter the solvent through a bed of sieves/alumina before adding to the reactor.
-
-
Q: I am using Methanol. Is it dry enough?
Technical Deep Dive: The Deactivation Mechanism
The following diagram illustrates the competitive inhibition pathway water introduces into the catalytic cycle.
Caption: Figure 1. Kinetic competition between the productive asymmetric cycle (Green) and the water-induced deactivation/racemization pathways (Red/Yellow).[1][2][3]
Standard Operating Procedures (SOPs)
Protocol: Ensuring Anhydrous Integrity
Objective: Maintain system water content <50 ppm.
-
Glassware Preparation:
-
All glassware must be oven-dried at >120°C for at least 4 hours.
-
Assemble hot under a stream of Argon or Nitrogen.
-
-
Solvent Handling:
-
Catalyst Transfer:
Data: Water Tolerance Thresholds
| Solvent System | Water Content (ppm) | Relative Activity | Enantiomeric Excess ( | Status |
| MeOH (SPS-dried) | < 30 | 100% | 99.2% (R) | Optimal |
| MeOH (Bottle) | ~ 200 | 85% | 98.5% (R) | Acceptable |
| MeOH (Wet) | > 1000 | < 10% | 72.0% (R) | FAILED |
Note: Data approximates typical performance on
Frequently Asked Questions (FAQs)
Q: Can I rescue a reaction that has stalled due to water? A: Generally, no .[2][3] Once the Ruthenium forms stable hydroxo-clusters or oxides (often seen as a color change from orange/brown to black precipitate), the catalyst is dead.[1][4] You must isolate the substrate, re-purify to remove water, and restart with fresh catalyst.
Q: Does the SEGPHOS ligand oxidize in water?
A: The phosphine ligand itself is susceptible to oxidation to phosphine oxide (
Q: Why does Takasago mention "robustness" in their brochures? A: "Robustness" refers to thermal stability and resistance to minor impurities compared to earlier generations (like BINAP).[2][3] It does not imply compatibility with aqueous conditions for the Acetate (OAc) precursor.[3] (Note: Other Ru precursors like Ru-MACHO® are designed for aqueous conditions, but not standard Ru(OAc)₂-SEGPHOS).[1][2][3][4]
References
-
Takasago International Corporation. SEGPHOS® Ligand Profile and Applications.[3][4][6][7][8][9] Retrieved from [1][2][3]
-
Sigma-Aldrich. (R)-Ru(OAc)2(SEGPHOS®) Product Specification & Handling. Retrieved from [1][2][3]
-
Saito, T., et al. (2001).[4][7][8] Adv.[3][4][7] Synth. Catal. 343, 264.[4][7][8] (Foundational work on SEGPHOS performance).
-
BenchChem. Troubleshooting Common Side Reactions in Platinum/Ruthenium Catalysis. Retrieved from [1][2][3]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. (S)-Ru(OAc)2(SEGPHOS®) | Sigma-Aldrich [sigmaaldrich.com]
- 3. R-Ru(OAc)2(SEGPHOS®) | Sigma-Aldrich [sigmaaldrich.com]
- 4. SEGPHOS - Wikipedia [en.wikipedia.org]
- 5. (S)-Ru(OAc)2(DM-SEGPHOS®) | Sigma-Aldrich [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. assets.takasago.com [assets.takasago.com]
- 8. assets.takasago.com [assets.takasago.com]
- 9. assets.takasago.com [assets.takasago.com]
Technical Support Center: Ru(OAc)₂(SEGPHOS) Optimization
This guide serves as a specialized Technical Support Center for researchers utilizing Ru(OAc)₂[(R)-SEGPHOS®] and its derivatives (DM-, DTBM-SEGPHOS).[1][2] It is designed to move beyond basic instructions, offering deep-dive troubleshooting and optimization strategies for maximizing Turnover Frequency (TOF) without compromising enantioselectivity.
Status: Operational | Tier: Advanced Application Support[1][2]
System Overview & Mechanic Insight
Catalyst: Ru(OAc)₂[(R)-SEGPHOS] (Ruthenium(II) diacetate [(R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole])
Primary Application: Asymmetric Hydrogenation (AH) of functionalized ketones (e.g.,
Standard Operating Procedure (SOP)
Protocol: Asymmetric Hydrogenation of -Keto Esters
Note: This protocol assumes a target S/C ratio of 1,000–5,000.
Reagents:
-
Solvent: Degassed Methanol (MeOH) or Ethanol (EtOH).[1][2][4]
-
Gas: Ultra-high purity Hydrogen (
).[1][2]
Workflow:
-
Inert Handling: In a glovebox (
ppm), weigh the catalyst and substrate into a glass liner equipped with a magnetic stir bar.[1][2] -
Solvation: Add degassed solvent.[1][2] Critical: The substrate concentration should be 0.5 M – 1.0 M. Lower concentrations often reduce TOF due to solvent competition.[1][2]
-
Assembly: Place the liner in the autoclave. Seal and remove from the glovebox.
-
Purge Cycles: Connect to the
line. Purge 5 times (Pressurize to 5 bar Vent to 1 bar). Do not pull a vacuum on the solution as it may evaporate volatile substrates. -
Reaction: Pressurize to 30–50 bar (435–725 psi) . Heat to 50°C . Stir at >800 RPM to eliminate mass transfer limitations.
-
Termination: Cool to RT, vent carefully, and analyze via Chiral GC/HPLC.
Optimization & Troubleshooting (Q&A)
Category A: Activity (Low TOF / Incomplete Conversion)
Q1: My reaction stalls at 60-70% conversion despite high pressure. Is the catalyst dead? Diagnosis: This is likely Product Inhibition or Acetate Poisoning .[1][2]
-
The Science: In Ru(OAc)₂ systems, the acetate ligands must be displaced by the substrate (or solvent) to open the coordination site. As the reaction proceeds, the concentration of the product (hydroxy ester) increases. If the product binds competitively to the Ru center, it inhibits the entry of fresh substrate.
-
Solution:
-
Add Acid: Add 0.5–1.0 equivalents (relative to Ru) of dilute HCl or
.[1][2] This protonates the acetate, facilitating its removal as acetic acid and generating the more active cationic species .[2] -
Change Solvent: Switch from MeOH to EtOH or iPrOH. Methanol can sometimes coordinate too strongly, hampering the catalytic cycle for bulky substrates.[1]
-
Q2: I observe a long induction period (2-3 hours) before H₂ uptake begins. Diagnosis: Slow active species generation.
-
The Science: The pre-catalyst Ru(OAc)₂ is a neutral species. The active hydrogenation species requires the loss of OAc ligands. At lower temperatures (<30°C), this ligand exchange is the rate-determining step (RDS), not the hydrogenation itself.[1]
-
Solution:
-
Pre-activation: Stir the catalyst in the solvent under
(10 bar) at 50°C for 30 minutes before injecting the substrate. -
Temperature Bump: Initiate the reaction at 60°C for the first hour, then lower to 40°C to preserve enantioselectivity (ee) once the cycle is established.
-
Q3: How do I maximize TOF for industrial scaling (S/C > 10,000)? Diagnosis: Mass transfer limitations vs. Intrinsic Kinetics.
-
The Science: At high S/C, the reaction becomes starved of
at the gas-liquid interface.[1] -
Optimization Table:
| Parameter | Recommendation for High TOF | Trade-off Risk |
| Pressure | Increase to 60–80 bar | Minimal risk to ee; requires rated equipment.[1][2] |
| Temperature | Increase to 60–70°C | High risk: Lower ee (check energetic profile).[1][2] |
| Agitation | Overhead stirring >1000 RPM | None (essential for gas-liquid mixing).[1][2] |
| Ligand | Switch to DTBM-SEGPHOS | Higher cost; DTBM is bulkier, preventing catalyst dimerization.[1][2] |
Category B: Selectivity (Low ee)[1][2]
Q4: My TOF is great, but ee dropped from 98% to 92%. Why? Diagnosis: "Leakage" pathways or uncatalyzed background reaction.[1][2][5]
-
The Science:
-
Solution:
Visualizing the Decision Matrix
The following diagram illustrates the decision process for optimizing Ru-SEGPHOS reactions based on your specific substrate class.
Caption: Decision tree for catalyst selection and troubleshooting based on substrate type and performance metrics.
Advanced Mechanism: The Role of Acetate
Understanding the acetate role is critical for troubleshooting.
-
Pre-catalyst:
is coordinatively saturated (18-electron species).[1][2] -
Activation: Under
, the acetate ligands are protonated (often by trace solvent acidity or added acid) or displaced by the substrate's directing group (carbonyl oxygen).[2] -
Catalytic Cycle:
-
The substrate binds bidentately (via the ketone and the ester/amide).
- heterolytically splits, adding a hydride to Ru and a proton to the ligand or solvent network.[1]
-
Critical Failure Point: If the acetate does not leave, the "vacant site" needed for
activation is blocked.[1] This is why acid additives often boost TOF by orders of magnitude.[1][2]
-
References
-
Takasago International Corporation. "SEGPHOS® Ligand Family: Properties and Applications."[1][2][6] Takasago Technical Brochure.
-
Saito, T., et al. (2001).[1][2] "Synthesis and properties of SEGPHOS." Advanced Synthesis & Catalysis, 343(3), 264-267.[1][2]
-
Shimizu, H., et al. (2007).[1][2] "Developments in Asymmetric Hydrogenation from an Industrial Perspective." Accounts of Chemical Research, 40(12), 1385–1393.[1]
-
BenchChem Technical Support. "Optimizing Reactions with (R)-DM-Segphos Catalysts." BenchChem Technical Guides.
Sources
Dealing with induction periods in Ru-SEGPHOS hydrogenation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Ru-SEGPHOS catalyzed hydrogenations. As a Senior Application Scientist, I have compiled this in-depth guide to help you navigate one of the most common, yet often perplexing, challenges in this field: the presence of induction periods. An induction period, or lag phase, where the reaction fails to initiate immediately upon mixing, can hinder process development, affect reproducibility, and complicate kinetic analysis.
This guide moves beyond simple procedural lists to explain the underlying chemical principles governing these phenomena. By understanding the "why" behind catalyst activation and deactivation, you will be better equipped to troubleshoot and optimize your reactions for maximum efficiency and reproducibility.
Troubleshooting Guide: The Induction Period
An induction period in a Ru-SEGPHOS catalyzed hydrogenation is typically observed as a delay before hydrogen uptake or product formation begins. This is often visualized as a "lag phase" in reaction progress monitoring. The primary cause is the slow in situ formation of the catalytically active species from the stable precatalyst.
Issue 1: Slow or Incomplete Catalyst Activation
Q: My hydrogenation reaction shows a significant lag phase of several minutes to hours before initiating. What is happening and how can I eliminate this induction period?
A: The most common cause of an induction period is the slow conversion of the air-stable precatalyst to the active catalytic species under reaction conditions.
The widely used precatalyst, [RuCl₂(p-cymene)]₂, in combination with SEGPHOS, does not immediately form the active catalyst. The activation process involves the displacement of the p-cymene and chloride ligands to generate a coordinatively unsaturated Ru-SEGPHOS complex that can then react with hydrogen. A significant portion of the ruthenium can remain as an inactive, "off-cycle" p-cymene complex, leading to a delayed and sometimes sluggish start to the reaction[1].
| Potential Cause | Explanation | Recommended Solution |
| Slow Ligand Exchange | The dissociation of the p-cymene ligand from the ruthenium center is often the rate-limiting step in the formation of the active catalyst[1]. | Implement a catalyst pre-activation protocol (see Protocol 1 below). This involves pre-stirring the Ru-precatalyst and SEGPHOS ligand under a hydrogen atmosphere before introducing the substrate. |
| Formation of Inactive Species | Under certain conditions, particularly in coordinating solvents like methanol, inactive and insoluble ruthenium species can form, sequestering the catalyst[1]. | Ensure rigorous exclusion of air and moisture. Consider solvent choice; less coordinating solvents may be beneficial if substrate solubility allows. |
| Insufficient H₂ Concentration | The initial activation of the precatalyst requires hydrogen. Low initial H₂ pressure or poor gas-liquid mixing can prolong the activation phase. | Ensure the reaction vessel is properly purged and pressurized. Vigorous stirring is crucial to maximize gas dissolution. |
This procedure is designed to pre-form the active catalytic species, thereby eliminating the induction period once the substrate is introduced.
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
SEGPHOS ligand
-
Anhydrous, degassed reaction solvent
-
Hydrogen source
-
Reaction vessel suitable for pressure reactions (e.g., autoclave)
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of argon/nitrogen, add the ruthenium precursor and the SEGPHOS ligand (typically a 1:1.05 to 1:1.1 Ru:ligand molar ratio) to the reaction vessel.
-
Solvent Addition: Add the desired volume of anhydrous, degassed solvent.
-
Pre-Stirring (Activation):
-
Seal the reaction vessel.
-
Purge the vessel 3-5 times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired reaction pressure (or a slightly lower pressure, e.g., 1-5 bar).
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 30-40 °C) for 30-60 minutes. This allows for the formation of the active Ru-hydride species.
-
-
Substrate Introduction:
-
Carefully vent the hydrogen pressure.
-
Under a positive pressure of inert gas, introduce the substrate (preferably as a solution in degassed solvent).
-
Reseal the vessel, purge again with hydrogen, and pressurize to the final reaction pressure.
-
-
Reaction Initiation: Commence stirring and heating (if required) to start the hydrogenation. The reaction should now proceed without a significant lag phase.
Diagram: Catalyst Activation Workflow
The following diagram illustrates the workflow for both standard in situ activation, which can lead to an induction period, and the recommended pre-activation protocol.
Caption: Comparison of standard vs. pre-activation workflows.
Issue 2: The Role of Impurities and Reaction Conditions
Q: I've tried a pre-activation step, but my reaction is still sluggish or shows an induction period. What other factors could be at play?
A: The purity of your starting materials and the reaction environment are critical. Trace impurities can act as catalyst poisons, effectively creating an induction period as the catalyst first reacts with the inhibitor before turning over the substrate.
| Potential Cause | Explanation | Recommended Solution |
| Substrate Impurities | Impurities such as sulfur compounds, strong coordinating agents (e.g., residual amines or phosphines from synthesis), or oxidants can bind to the ruthenium center and inhibit catalysis. | Purify the substrate rigorously before use (e.g., recrystallization, chromatography, or distillation). Ensure starting materials for substrate synthesis are free of potential poisons. |
| Solvent Quality | Trace amounts of water or oxygen in the solvent can deactivate the catalyst. Peroxides in ether-based solvents are particularly detrimental. | Use high-purity, anhydrous, and degassed solvents. Solvents should be passed through a purification system or freshly distilled and stored under an inert atmosphere. |
| Air (Oxygen) Contamination | The phosphine ligands and the active Ru-hydride species are sensitive to oxidation. Even small leaks in the reaction setup can lead to gradual deactivation. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use Schlenk techniques or a glovebox for all manipulations. Thoroughly leak-test your pressure reactor. |
Diagram: The Impact of Catalyst Poisons
This diagram illustrates how catalyst poisons can create an apparent induction period.
Caption: Competing reactions for the active catalyst.
Frequently Asked Questions (FAQs)
Q1: Can additives be used to shorten or eliminate the induction period?
A1: Yes, additives can influence the activation process. While not always necessary with a proper pre-activation protocol, they can be useful troubleshooting tools.
-
Bases: In transfer hydrogenation, a base is often required to generate the active Ru-hydride species[2][3]. For direct hydrogenation, the effect is less universal. However, a non-coordinating weak base may help scavenge any acidic impurities that could inhibit the catalyst.
-
Halide Additives: Halide ions (e.g., from LiCl, KI) can influence the structure and reactivity of Ru-SEGPHOS complexes[4][5]. While their primary reported effect is on selectivity, they can also alter the ligand exchange rates during catalyst activation. If you suspect issues with chloride dissociation from the precatalyst, adding a more labile iodide source (e.g., a catalytic amount of NaI or KI) during pre-activation could be explored, but this may also alter the reaction's selectivity and should be carefully evaluated.
Q2: Does the choice of SEGPHOS derivative (e.g., SEGPHOS, DM-SEGPHOS, DTBM-SEGPHOS) affect the induction period?
A2: The electronic and steric properties of the SEGPHOS ligand can influence the rate of complex formation and activation. More electron-donating derivatives like DTBM-SEGPHOS can sometimes lead to more active catalysts[6]. However, the fundamental cause of the induction period—slow activation from the precatalyst—remains the same. A pre-activation protocol is recommended regardless of the specific SEGPHOS derivative used.
Q3: My reaction starts immediately but then slows down and stops. Is this related to the induction period?
A3: This is more likely a catalyst deactivation issue rather than an induction period. While the root causes can be similar (e.g., impurities, oxygen), the timing is different. An induction period is a delay at the start of the reaction. A reaction that starts and then dies is indicative of catalyst instability under the reaction conditions or the presence of a slow-acting poison. Refer to troubleshooting guides on catalyst deactivation for this issue.
Q4: How does Ru-SEGPHOS compare to Ru-BINAP in terms of induction periods?
A4: Both Ru-SEGPHOS and Ru-BINAP systems often utilize similar ruthenium precursors (e.g., [RuCl₂(p-cymene)]₂ or Ru(OAc)₂ complexes) and can exhibit induction periods for the same mechanistic reasons—slow formation of the active species[1][7]. The general principles and troubleshooting steps outlined in this guide, particularly the pre-activation protocol, are applicable to both ligand families.
References
-
Al-Wadhaf, H. A. (2021). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. [Link]
-
Ghattas, G., & Feller, M. (2014). Catalytic Hydrogenation of Arenes in Water Over InSitu Generated Ruthenium Nanoparticles Immobilized on Carbon. [Link]
-
Krische, M. J., et al. (2023). Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects. Journal of the American Chemical Society. [Link]
-
Krische, M. J., et al. (2023). Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects | Request PDF. [Link]
-
Boone, M. P., & Stephan, D. W. (2013). A Ru-η6-arene complex as a C-based Lewis acid in the activation of hydrogen and hydrogenation catalysis. Journal of the American Chemical Society, 135(23), 8508–8511. [Link]
-
Hao, W., Joe, C. L., Ayers, S., Darù, A., Daley, R. A., Chen, J. S., Domanski, M., Schmidt, M. A., & Blackmond, D. G. (2022). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. ACS Catalysis, 12(2), 1150–1160. [Link]
-
Skowerski, K., et al. (2017). Routes to High-Performing Ruthenium–Iodide Catalysts for Olefin Metathesis: Ligand Lability Is Key to Efficient Halide Exchange. ACS Catalysis. [Link]
-
Luna, D., et al. (2021). Hydrogenation of α,β-Unsaturated Carbonyl Compounds over Covalently Heterogenized Ru(II) Diphosphine Complexes on AlPO4-Sepiolite Supports. MDPI. [Link]
-
Wang, L., et al. (2023). Ruthenium‐Catalyzed Electrochemical Ketone Hydrogenation to Secondary Alcohols with High Activity and Selectivity Under Ambient Conditions. ResearchGate. [Link]
-
Hao, W., et al. (2022). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. ACS Catalysis. [Link]
-
S. K. Guchhait, et al. (2014). Microwave Assisted [RuCl2(p-cymene)2]2 Catalyzed Regioselective Endo-Tandem Cyclization Involving I. ResearchGate. [Link]
-
Krische, M. J. (2023). Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects. PMC. [Link]
-
Procos. (2024). Asymmetric hydrogenation of olefins with transition metal-based catalysts. [Link]
-
Zhang, W. (2019). The application of the chiral ligand DTBM-SegPHOS in asymmetric hydrogenation. Research on Chemical Intermediates. [Link]
-
Blaser, H. U. (2003). Scale‐Up Studies in Asymmetric Transfer Hydrogenation. Wiley Online Library. [Link]
-
Kumar, A., & Kumar, A. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. IntechOpen. [Link]
-
Ozcan, E. O., et al. (2011). In situ catalytic activities of 1,3-dialkyltetrahydropyrimidinium salts/ system for transfer hydrogenation reactions. ResearchGate. [Link]
-
Zhang, W. (2020). Industrial Applications of Asymmetric (Transfer) Hydrogenation. ResearchGate. [Link]
-
Gideon, O., & Samuel, H. S. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]
-
Han, S. H., Geoffroy, G. L., & Rheingold, A. L. (1987). Halide-promoted formation and carbonylation of. mu. /sub 3/-nitrene ligands on Ru/sub 3/ clusters. OSTI.GOV. [Link]
-
Johnson Matthey. (2003). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]
-
Alberico, E., et al. (2014). Oxidative Addition of Aryl Halides to Cationic Rhodium Bisphosphane Complexes and its Application in C-C Bond Formation | Request PDF. ResearchGate. [Link]
-
van der Pijl, F., et al. (2023). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. PMC. [Link]
-
Kong, F., et al. (2020). Effects of Additives on Catalytic Arene C–H Activation: Study of Rh Catalysts Supported by Bis-phosphine Pincer Ligands. University of Virginia. [Link]
-
Morris, R. H. (2012). 1 The Historical Development of Asymmetric Hydrogenation. Wiley-VCH. [Link]
-
Norrby, P. O., et al. (2002). Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones: Mechanism and Origin of Enantioselectivity. Journal of the American Chemical Society. [Link]
-
Palma, V., & Ciambelli, P. (2008). Methods for the catalytic activation of metallic structured substrates. Politecnico di Milano. [Link]
-
Balcar, H., & Čejka, J. (2010). [RuCl 2 (p-Cymene)] 2 Immobilized on Mesoporous Molecular Sieves SBA15 as Catalyst for ROMP of Norbornene | Request PDF. ResearchGate. [Link]
-
Wikipedia. (n.d.). (Cymene)ruthenium dichloride dimer. [Link]
Sources
- 1. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives | IntechOpen [intechopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Technical Guide: SEGPHOS vs. BINAP in Ruthenium-Catalyzed Hydrogenation
[1]
Executive Summary
In the landscape of asymmetric hydrogenation, (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) established the foundational standard for atropisomeric ligands.[1][2] However, for researchers requiring elevated enantiomeric excess (ee) (>99%) and lower catalyst loadings, SEGPHOS (5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole) represents a critical structural evolution.[1]
This guide analyzes the mechanistic superiority of SEGPHOS over BINAP, specifically in Ruthenium (Ru)-catalyzed hydrogenation of functionalized ketones (
Structural & Mechanistic Comparison
The performance differential between SEGPHOS and BINAP is not random; it is a direct consequence of ligand geometry.[2]
The Dihedral Angle Factor
The "bite angle" and the dihedral angle of the biaryl backbone dictate the spatial arrangement of the phenyl rings on the phosphorus atoms.
-
BINAP: Features a 1,1'-binaphthyl backbone with a dihedral angle of approximately 73–75° .[1] While effective, this wider angle allows for slight "breathing" or flexibility of the P-phenyl rings.
-
SEGPHOS: Features a bi-1,3-benzodioxole backbone.[1][2][3] The dioxole ring constrains the rotation, narrowing the dihedral angle to approximately 65° .
Impact: The narrower angle of SEGPHOS forces the equatorial and axial phenyl groups into a more distinct, protruding arrangement. This increases the steric bulk in the immediate vicinity of the metal center, effectively "locking" the substrate in the desired pro-chiral orientation.
Visualization of Ligand Geometry Effects
Figure 1: Causal relationship between ligand backbone geometry and stereochemical outcome.
Comparative Performance Data
The following data aggregates comparative studies, primarily focusing on the hydrogenation of
Case Study: Hydrogenation of -Keto Esters
Reaction: Hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate (Precursor to
| Parameter | (R)-BINAP | (R)-SEGPHOS | (R)-DM-SEGPHOS* |
| Catalyst Loading (S/C) | 1,000 | 1,000 | 10,000 |
| Yield | >95% | >95% | >95% |
| Enantioselectivity (% ee) | 87% (anti) | 98.5% (anti) | 99.4% (anti) |
| Diastereoselectivity (syn/anti) | 94:6 | 98:2 | 99:1 |
*DM-SEGPHOS includes 3,5-dimethyl groups on the P-phenyl rings, further enhancing steric bulk.[1][3]
Case Study: Hydrogenation of -Keto Esters
Substrate: Methyl 2-oxo-2-phenylacetate.
| Ligand | % ee | Time (h) | Note |
| BINAP | 89% | 24 | Standard benchmark |
| SEGPHOS | 97% | 18 | Faster conversion due to better fit |
Key Insight: While BINAP is often sufficient for simple substrates, SEGPHOS (and specifically DM-SEGPHOS) is required for "difficult" substrates involving bulky substituents or those requiring dynamic kinetic resolution (DKR).[1]
Experimental Protocol: Ru-SEGPHOS Hydrogenation
Objective: Asymmetric hydrogenation of a
Reagents & Equipment[1]
-
Catalyst: [RuCl(p-cymene)((R)-SEGPHOS)]Cl (generated in situ or isolated).[1]
-
Substrate: Methyl acetoacetate (10.0 mmol).
-
Solvent: Degassed Methanol (MeOH).[1]
-
Equipment: Stainless steel autoclave (Parr reactor), glovebox (optional but recommended for catalyst handling).
Step-by-Step Procedure
-
Catalyst Preparation (In-situ method):
-
In a Schlenk flask under Argon, charge [RuCl2(p-cymene)]2 (0.005 mmol) and (R)-SEGPHOS (0.011 mmol).
-
Add degassed EtOH or MeOH (2 mL).
-
Heat at 50°C for 2 hours. The solution typically turns from brown to clear orange/yellow, indicating ligation.
-
Note: Using pre-formed cationic SEGPHOS complexes (e.g., from Takasago) is more reproducible for scale-up.[1]
-
-
Reaction Setup:
-
Place the substrate (10 mmol) in the glass liner of the autoclave.
-
Add the catalyst solution (S/C = 1,000).
-
Add degassed MeOH to reach a total volume of 5–10 mL (0.5M – 1.0M concentration).
-
-
Hydrogenation:
-
Seal the autoclave.[1] Purge with
gas (3 cycles of 5 atm charge/release) to remove . -
Pressurize to 30 atm (approx 450 psi) .
-
Heat to 50°C with vigorous stirring (critical for gas-liquid mass transfer).
-
Run for 12–16 hours.
-
-
Work-up:
-
Cool reactor to room temperature and carefully vent
. -
Concentrate the solvent under reduced pressure.
-
Analyze crude via chiral GC or HPLC (e.g., Chiralcel OD-H column) to determine conversion and %ee.[1]
-
Catalytic Cycle Visualization
Figure 2: Simplified Noyori-type hydrogenation cycle. The "Stereo-determining Step" is where the SEGPHOS rigidity maximizes enantioselectivity.
References
-
Saito, T., et al. (2001). Synthesis and Application of SEGPHOS Ligand. Advanced Synthesis & Catalysis, 343(3), 264-267.[1]
-
Takasago International Corporation. (2019).[1][4][5] SEGPHOS® Technical Brochure.
-
Shimizu, H., et al. (2005). Developments in Asymmetric Hydrogenation from an Industrial Perspective. Accounts of Chemical Research, 40(12), 1385–1393.
-
Noyori, R. (1994).[1] Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.[1] (Foundational text for BINAP comparison).
Comparative Technical Guide: (R)-Ru(OAc)2(SEGPHOS) vs. Ru-SYNPHOS in Asymmetric Hydrogenation
[1][2]
Executive Summary
In the landscape of atropisomeric diphosphine ligands, SEGPHOS (Takasago) and SYNPHOS (Synkem/Generic) represent the "tight-pocket" evolution of the BINAP scaffold. While both ligands utilize a biaryl backbone to induce chirality, their structural nuances lead to distinct catalytic profiles.
-
The Verdict: (R)-Ru(OAc)2(SEGPHOS) is the "Gold Standard" for substrates requiring maximum steric confinement.[] Its unique bi-1,3-benzodioxole backbone creates the narrowest dihedral angle among privileged ligands, often delivering superior enantiomeric excess (ee) (>99%) for difficult
-keto esters and bulky substrates where BINAP fails.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
The Alternative: Ru-SYNPHOS offers a slightly wider bite angle due to its bi-1,4-benzodioxane backbone.[] It is not merely a generic copy; it is electronically and sterically distinct, often serving as a complementary "problem solver" when the SEGPHOS pocket is too restrictive for a specific substrate-catalyst fit.[]
Structural & Mechanistic Analysis
The primary differentiator between these catalysts is the dihedral angle (
Ligand Architecture Comparison
-
SEGPHOS: Features a 4,4'-bi-1,3-benzodioxole backbone.[][3][4][5] The 5-membered methylenedioxy ring fused to the phenyl ring "pinches" the biaryl axis, resulting in a significantly narrower dihedral angle (
65°).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
SYNPHOS: Features a 2,2',3,3'-tetrahydro-5,5'-bi-1,4-benzodioxin backbone.[][6][7][8] The 6-membered ethylenedioxy-like ring results in a slightly wider dihedral angle compared to SEGPHOS, but still narrower than BINAP (
74°).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Dihedral Angle Hierarchy:
Mechanistic Implication
The narrower angle of SEGPHOS brings the P-phenyl rings closer to the metal center, creating a "tighter" chiral pocket. In the hydrogenation of
Figure 1: Structural hierarchy of atropisomeric ligands affecting stereocontrol.
Performance Benchmark
The following data compares the performance of Ruthenium complexes of both ligands in standard asymmetric hydrogenation benchmarks. Note that while SEGPHOS often edges out SYNPHOS in raw ee%, the difference is sometimes negligible (
Table 1: Comparative Data (Standard Substrates)
| Substrate Class | Reaction | Catalyst System | Conditions | Yield (%) | ee (%) | Ref |
| Hydrogenation of Methyl Acetoacetate | Ru-SEGPHOS | MeOH, 50°C, 30 atm | >99 | 99.5 (R) | [1, 3] | |
| Ru-SYNPHOS | MeOH, 50°C, 30 atm | 99 | 97-98 (R) | [4, 5] | ||
| Hydrogenation of Methyl Pyruvate | Ru-SEGPHOS | EtOH, RT, 50 atm | >99 | 98.0 | [1] | |
| Ru-SYNPHOS | EtOH, RT, 20 atm | 98 | 96.5 | [4] | ||
| Enamides | Synthesis of | Ru-DM-SEGPHOS * | MeOH, RT, 10 atm | 99 | 99.0 | [2] |
| Ru-SYNPHOS | MeOH, RT, 10 atm | 95 | 95.0 | [5] |
*Note: DM-SEGPHOS (3,5-dimethyl derivative) is often required for enamides to maximize steric bulk.[]
Senior Scientist Insight:
ngcontent-ng-c2699131324="" class="ng-star-inserted">"In my experience, SEGPHOS is the 'break-glass-in-case-of-emergency' ligand. If BINAP gives 92% ee and SYNPHOS gives 96% ee, SEGPHOS will often push that to 99%+. However, for extremely bulky substrates (e.g., ortho-substituted aryl ketones), the SEGPHOS pocket can be too tight, stifling turnover (TOF).[] In those specific cases, SYNPHOS or the wider BINAP may actually outperform in terms of reactivity."
Experimental Protocol: Asymmetric Hydrogenation of -Keto Esters
This protocol describes the use of (R)-Ru(OAc)2(SEGPHOS) but is adaptable for Ru(OAc)2(SYNPHOS).
Safety Note: High-pressure hydrogenations require rated autoclaves. Ruthenium-hydride species are oxygen-sensitive; rigorous degassing is non-negotiable.[]
Materials
-
Substrate: Methyl acetoacetate (1.0 equiv, 10 mmol)
-
Catalyst: (R)-Ru(OAc)2(SEGPHOS) (S/C 1000:1 to 5000:1)[]
-
Solvent: Anhydrous Methanol (degassed)
-
Equipment: Stainless steel autoclave (Parr or similar), glass liner, glovebox (optional but preferred).
Step-by-Step Procedure
-
Catalyst Loading (In Glovebox):
-
Weigh (R)-Ru(OAc)2(SEGPHOS) (approx.[] 0.01 mmol for S/C 1000) into a clean, oven-dried glass liner.
-
Why: Handling the catalyst in an inert atmosphere prevents oxidation of the phosphine ligand and the metal center, ensuring reproducibility.
-
-
Substrate Addition:
-
Add the substrate (Methyl acetoacetate, 10 mmol) directly to the liner.
-
Add anhydrous, degassed Methanol (5 mL).
-
Tip: If the substrate is a solid, dissolve it in the solvent first. Ensure the final concentration is 0.5M - 2.0M. Too dilute = slow reaction; too concentrated = solubility issues.[]
-
-
Autoclave Assembly:
-
Place the liner into the autoclave. Seal the reactor.
-
Remove from glovebox (if applicable) and connect to the hydrogen line.
-
-
Purge Cycle (Critical):
-
Pressurize to 5 bar
, then vent to 1 bar. Repeat 3 times . -
Why: This removes atmospheric oxygen/nitrogen. Oxygen poisons the Ru-H active species.[]
-
-
Reaction:
-
Pressurize to 30 bar (approx. 435 psi) .
-
Heat to 50°C with vigorous stirring (1000 rpm).
-
Run for 12-16 hours .
-
Monitoring: Pressure drop indicates consumption of
.
-
-
Workup:
Figure 2: Standard workflow for Ru-catalyzed asymmetric hydrogenation.
Decision Matrix: Which Catalyst to Choose?
| Scenario | Recommended Catalyst | Rationale |
| New Project / Screening | SYNPHOS or BINAP | Lower cost (generally), easier availability from multiple suppliers.[] Good baseline performance. |
| Requirement: >99% ee | SEGPHOS | The narrower bite angle minimizes the "leakage" of the minor enantiomer. |
| Substrate: Simple | SEGPHOS | Unmatched efficiency and enantioselectivity in this specific class. |
| Substrate: Bulky / Ortho-Substituted | SYNPHOS | The slightly wider pocket may accommodate the steric bulk better than the rigid SEGPHOS. |
| IP Constraints | SYNPHOS | Historically developed as a non-infringing alternative to BINAP/SEGPHOS patents (check current status). |
References
-
Takasago International Corporation. "SEGPHOS® Ligand Family and Applications."[2] Takasago Technical Notes. Link[]
-
Saito, T., et al. (2001). "Synthesis of SEGPHOS and its Application to Asymmetric Hydrogenation." Advanced Synthesis & Catalysis, 343(3), 264-267.[] Link
-
Shimizu, H., et al. (2007).[4] "Developments in Asymmetric Hydrogenation from an Industrial Perspective." Accounts of Chemical Research, 40(12), 1385–1393.[4] Link[]
-
Duprat de Paule, S., et al. (2003).[10] "SYNPHOS: A New Atropisomeric Diphosphine Ligand." European Journal of Organic Chemistry, 2003(10), 1931-1941.[] Link[]
-
Jeulin, S., et al. (2004). "Highly Enantioselective Hydrogenation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-Keto Esters Using Ru-SYNPHOS." Angewandte Chemie International Edition, 43, 320-325. Link[]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. SEGPHOS - Wikipedia [en.wikipedia.org]
- 5. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS#:503538-68-9 | r-(+)-6,6'-bis(diphenylphosphino)-2,2',3,3'-tetrahydro-5,5'-bi-1,4-benzodioxin | Chemsrc [chemsrc.com]
- 7. chemscene.com [chemscene.com]
- 8. chemscene.com [chemscene.com]
- 9. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasoc.it [iasoc.it]
A Comparative Guide to (R)-Ru(OAc)₂((R)-SEGPHOS): Yield vs. Selectivity in Asymmetric Hydrogenation
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Focus: Literature review, structural causality, and performance benchmarking of (R)-Ru(OAc)₂(SEGPHOS) against alternative chiral catalysts.
Executive Summary
In the realm of transition-metal-catalyzed asymmetric synthesis, the choice of chiral ligand dictates the delicate balance between catalytic activity (yield/turnover) and enantioselectivity (ee). For decades, Noyori’s BINAP ligand served as the gold standard for ruthenium-catalyzed hydrogenations[1]. However, the development of the SEGPHOS ligand family by Takasago International Corporation introduced a critical structural evolution[2].
This guide objectively compares the performance of (R)-Ru(OAc)₂(SEGPHOS) —a preformed ruthenium(II) acetate complex bearing the (R)-SEGPHOS ligand—against its BINAP counterparts. By analyzing the causality between ligand architecture and catalytic outcomes, this review provides drug development professionals with the data necessary to optimize synthetic routes for chiral active pharmaceutical ingredients (APIs).
Mechanistic Causality: The "Seagull" vs. the "Butterfly"
To understand why (R)-Ru(OAc)₂(SEGPHOS) often outperforms (R)-Ru(OAc)₂(BINAP) in terms of enantioselectivity, one must examine the geometric parameters of their biaryl backbones[3].
-
The BINAP "Butterfly": BINAP utilizes a 1,1'-binaphthyl core. The steric repulsion between the naphthyl rings results in a relatively wide dihedral angle of approximately 90°[3]. This creates a broad chiral pocket that accommodates a wide range of substrates, often resulting in excellent yields but occasionally moderate enantioselectivity for sterically demanding substrates.
-
The SEGPHOS "Seagull": SEGPHOS is constructed on a 4,4'-bi-1,3-benzodioxole framework[3]. This specific architecture narrows the dihedral angle between the aromatic faces to approximately 65°[4].
The Causality of Selectivity: The narrower dihedral angle in SEGPHOS restricts the conformational flexibility of the equatorial and axial phenyl rings on the phosphorus atoms. This projects the phenyl groups further forward, creating a tighter, more sterically demanding chiral pocket around the ruthenium center. When a prochiral substrate coordinates to the metal, the heightened steric constraints of the SEGPHOS pocket force a more rigid transition state, drastically increasing the energy difference between the competing diastereomeric pathways. This directly translates to superior enantiomeric excess (ee)[5].
Caption: Causal relationship between ligand dihedral angle and enantioselectivity.
Performance Comparison: Yield vs. Selectivity
The theoretical advantages of the SEGPHOS architecture are validated by empirical data across various asymmetric hydrogenations. The table below synthesizes literature data comparing Ru-SEGPHOS and Ru-BINAP systems.
Table 1: Quantitative Comparison of Ru-Catalyzed Asymmetric Hydrogenations
| Substrate / Reaction Type | Catalyst System | Yield / Conversion | Enantioselectivity (ee) | Turnover Number (TON) | Ref |
| 2-Oxo-1-propanol (to propenediol) | Ru-BINAP | >95% | 89% | 3,000 | [5] |
| 2-Oxo-1-propanol (to propenediol) | Ru-SEGPHOS | >99% | 99% | >10,000 | [5] |
| 2-Pyridyl-Substituted Alkenes | Ru-BINAP | Good | Moderate | N/A | [6] |
| 2-Pyridyl-Substituted Alkenes | Ru-DTBM-SEGPHOS | High | 30% - 96% | N/A | [6] |
| Levulinic Acid (to γ-valerolactone) | Ru-BINAP | Complete | 26% | N/A | [7] |
| Levulinic Acid (to γ-valerolactone) | Ru-SEGPHOS (modified) | Complete | 56% - 82% | N/A | [7] |
| Methyl 2-benzamidomethyl-3-oxobutanoate (DKR) | Ru-BINAP | High | 98% (86% de) | N/A | [5] |
| Methyl 2-benzamidomethyl-3-oxobutanoate (DKR) | Ru-DTBM-SEGPHOS | High | >99% (>98% de) | 5,000 | [5] |
Analysis of the Data:
-
Synergistic Yield and Selectivity: Unlike many catalytic systems where higher selectivity comes at the cost of reaction rate (yield), (R)-Ru(OAc)₂(SEGPHOS) frequently improves both. In the hydrogenation of 2-oxo-1-propanol, SEGPHOS not only increased the ee from 89% to 99% but also more than tripled the TON compared to BINAP[5].
-
Dynamic Kinetic Resolution (DKR): For complex substrates with multiple stereocenters, the tighter chiral pocket of SEGPHOS provides exceptional diastereomeric excess (de) alongside enantiomeric excess, as seen in the >98% de achieved with DTBM-SEGPHOS[5].
-
Substrate Limitations: While SEGPHOS is highly effective, extremely bulky substrates may suffer from reduced reaction rates due to the restricted pocket. In such cases, tuning the temperature or pressure is required to maintain yield without eroding selectivity[6].
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol for the asymmetric hydrogenation of a standard ketone utilizing (R)-Ru(OAc)₂(SEGPHOS) is designed as a self-validating system. Every critical phase includes a verification step to prevent false positives in yield or ee reporting.
Materials Required
-
Catalyst: (R)-Ru(OAc)₂(SEGPHOS) (Stored under argon at 2-8°C)[8].
-
Solvent: Anhydrous, degassed methanol or ethanol.
-
Equipment: High-pressure stainless steel autoclave reactor, Schlenk line.
Step-by-Step Methodology
Step 1: Catalyst and Substrate Preparation (Glovebox/Schlenk Line)
-
Action: In an argon-filled glovebox, weigh the prochiral substrate (e.g., 1.0 mmol) and (R)-Ru(OAc)₂(SEGPHOS) (0.01 mmol, 1 mol% loading). Dissolve in 5 mL of anhydrous, degassed solvent.
-
Causality: Ruthenium(II) complexes are sensitive to oxidation. Oxygen exposure degrades the active catalyst species, leading to poor conversion and irreproducible ee.
Step 2: Reactor Loading and Purging
-
Action: Transfer the solution to the autoclave. Seal and purge the reactor with inert gas (N₂) three times, followed by three purges with ultra-high purity H₂ gas.
-
Validation: Monitor the pressure gauge for 5 minutes after the final H₂ pressurization to verify a hermetic seal. A pressure drop indicates a leak, which will alter the H₂ concentration in the solvent and skew kinetic data.
Step 3: Asymmetric Hydrogenation
-
Action: Pressurize the reactor to the target H₂ pressure (e.g., 30-50 atm). Heat to the optimized temperature (typically 25°C - 50°C) with vigorous stirring (800 rpm).
-
Causality: High stirring rates eliminate gas-liquid mass transfer limitations, ensuring that the intrinsic kinetics of the chiral catalyst dictate the reaction rate.
Step 4: Quenching and Primary Validation (Conversion)
-
Action: After the designated reaction time, cool the reactor to room temperature and carefully vent the H₂ gas. Evaporate the solvent under reduced pressure.
-
Validation: Obtain a crude ¹H NMR spectrum. Compare the integration of the starting material's functional group against the newly formed chiral product. Do not proceed to ee analysis unless conversion >95% is confirmed, as unreacted starting material can co-elute and mask true selectivity.
Step 5: Secondary Validation (Enantioselectivity)
-
Action: Purify the product via flash chromatography. Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Validation: You must run a racemic standard of the product (synthesized using an achiral catalyst like Pd/C or Ru/C) prior to the chiral sample. This validates that the chiral column successfully separates both enantiomers to baseline resolution, proving that the observed ee is a true reflection of the catalyst's performance, not an analytical artifact.
Caption: Self-validating experimental workflow for Ru-catalyzed asymmetric hydrogenation.
Conclusion
For drug development professionals scaling up asymmetric hydrogenations, the transition from BINAP to SEGPHOS represents a highly logical optimization step. The causal link between SEGPHOS's narrower dihedral angle (~65°) and its tighter chiral pocket consistently yields higher enantioselectivities and turnover numbers[4][5]. While (R)-Ru(OAc)₂(BINAP) remains a versatile and robust workhorse, (R)-Ru(OAc)₂(SEGPHOS) is the superior choice when pushing the boundaries of ee (>99%) and catalyst efficiency in the synthesis of complex pharmaceutical intermediates.
References
Sources
- 1. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.com]
- 2. SEGPHOS - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SEGPHOS | CymitQuimica [cymitquimica.com]
- 5. Takasago Received The Molecular Chirality Awards 2002 | Takasago International Corporation [takasago.com]
- 6. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01099C [pubs.rsc.org]
- 8. lookchem.com [lookchem.com]
Safety Operating Guide
(R)-Ru(OAc)2(SEGPHOS) proper disposal procedures
As a Senior Application Scientist, I frequently consult on the lifecycle management of organometallic catalysts. (R)-Ru(OAc)₂[(R)-SEGPHOS] is a highly efficient chiral catalyst utilized in asymmetric hydrogenation. However, its heavy metal core (Ruthenium) and reactive phosphine ligands present significant environmental, toxicological, and logistical challenges post-reaction.
Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety, product purity, and sustainable resource management. This guide provides the operational causality and self-validating protocols required to safely deactivate and dispose of this specific catalyst.
Physicochemical & Hazard Profile
Before executing any disposal protocol, it is essential to understand the material's physical and hazardous properties.
| Property / Hazard Category | Details & Specifications |
| Chemical Name | Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole]ruthenium(II) |
| CAS Number | 944450-48-0 |
| Molecular Weight | 831.75 g/mol |
| Appearance | Dark yellow to brown powder |
| Primary Hazards | Heavy metal toxicity; Aquatic toxicity; May cause skin/eye irritation |
| Handling Sensitivity | Air and moisture sensitive (requires inert atmosphere for storage) |
| Disposal Classification | Hazardous Heavy Metal Waste / Precious Metal Recovery |
The Chemistry of Deactivation: Causality & Logic
Dumping active, homogeneous ruthenium catalysts directly into standard organic waste streams is a severe safety violation. It can trigger unwanted exothermic reactions in the waste carboy and complicates downstream waste incineration.
The most efficient, field-proven protocol relies on an oxidative quench using aqueous hydrogen peroxide (H₂O₂) [1].
The Causality: Adding 15% H₂O₂ rapidly oxidizes the soluble Ru(II) complex into Ruthenium(IV) oxide (RuO₂). RuO₂ is a highly insoluble, black precipitate. Simultaneously, the peroxide oxidizes the SEGPHOS phosphine ligands into highly polar phosphine oxides. This dual-action mechanism ensures that the heavy metal drops out of the organic phase entirely, while the organic ligands become easily separable via standard silica gel filtration.
The Self-Validating System: This protocol validates itself in real-time. The visual color change from a yellow/brown solution to a black suspension confirms complete metal oxidation. Furthermore, the newly formed RuO₂ acts as an auto-catalyst that actively degrades any excess H₂O₂ into harmless water and oxygen gas [1]. This guarantees that no dangerous, reactive peroxides are accidentally transferred into your sealed waste containers.
Operational Workflow: Post-Reaction Quenching & Scavenging
To remove the catalyst from a completed reaction mixture, follow this step-by-step methodology:
Step 1: Termination & Cooling Upon completion of the hydrogenation, cool the reaction vessel to room temperature (20–25 °C). Vent any residual hydrogen gas safely into a fume hood exhaust.
Step 2: Oxidative Quench Under vigorous stirring, slowly add 15% aqueous H₂O₂ (approximately 10–20 equivalents relative to the Ru catalyst). Operational Note: This step is mildly exothermic. You will observe effervescence as the RuO₂ catalyzes the decomposition of excess peroxide into oxygen gas.
Step 3: Phase Conversion Allow the mixture to stir open to the atmosphere (within a fume hood) for 30–60 minutes. The solution will transition into a suspension containing a fine, insoluble black precipitate (RuO₂).
Step 4: Filtration Pass the quenched mixture through a tightly packed pad of Celite or silica gel housed in a sintered glass funnel. Wash the pad with a polar organic solvent (e.g., ethyl acetate or dichloromethane) to elute your synthesized product.
Step 5: Waste Segregation
-
Solid Retentate (Filter Cake): Contains the RuO₂ and filter aid. Transfer this directly to a solid waste container specifically labeled for "Ruthenium Heavy Metal Waste."
-
Liquid Filtrate: Contains your product and solvent. Once your API/product is isolated, the remaining solvent is routed to standard non-halogenated/halogenated organic waste.
Operational Workflow: Disposal of Expired or Surplus Catalyst
If you possess unreacted, expired, or surplus (R)-Ru(OAc)₂(SEGPHOS) powder, do not attempt to oxidize the bulk powder manually. Concentrated organometallic powders can react violently with oxidizers.
Step 1: Inert Handling Handle the sealed bottle inside a glovebox or under a nitrogen/argon atmosphere to prevent pyrophoric hazards associated with degraded, finely divided metal powders [2].
Step 2: Packaging Transfer the solid into a chemically compatible, tightly sealed secondary container (e.g., a high-density polyethylene wide-mouth jar).
Step 3: Labeling Affix a hazardous waste label clearly stating: "Hazardous Solid Waste - Organometallic Ruthenium Catalyst (Toxic to Aquatic Life)." Include the CAS number (944450-48-0).
Step 4: Precious Metal Recovery Do not send bulk ruthenium waste to a standard landfill or incineration facility. Ruthenium is a scarce, high-value platinum-group metal. Route this container to a certified precious metal reclamation facility for sustainable recycling and recovery [3].
Process Visualization
Workflow for the oxidative deactivation and disposal of (R)-Ru(OAc)2(SEGPHOS).
References
-
Knight, D. W., Morgan, I. R., & Proctor, A. J. (2010). A simple oxidative procedure for the removal of ruthenium residues from metathesis reaction products. Tetrahedron Letters, 51(4), 638-640. URL:[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US). URL:[Link]
-
Huatuo Rare & Precious Metal Materials Technology. (2025). Ruthenium Recycling. URL:[Link]
Navigating the Handling of (R)-Ru(OAc)2(SEGPHOS): A Guide to Personal Protective Equipment and Safe Disposal
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel chemical entities and efficient synthetic routes in drug development necessitates the use of sophisticated catalysts. Among these, chiral ruthenium complexes like (R)-Ru(OAc)2(SEGPHOS) are instrumental in achieving high enantioselectivity in asymmetric hydrogenation and other transformations.[1][2] While its catalytic prowess is undeniable, ensuring the safety of laboratory personnel through rigorous handling protocols is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for (R)-Ru(OAc)2(SEGPHOS), grounded in scientific principles to foster a culture of safety and responsibility in the laboratory.
Understanding the Hazard Landscape
Ruthenium compounds, in general, can be hazardous. Some are classified as causing skin and eye irritation.[4][5] Finely divided powders of metals can also pose an inhalation hazard.[6] Ruthenium acetate has been noted to be toxic if swallowed and can cause skin and eye irritation.[4] The SEGPHOS ligand, an organophosphorus compound, contributes to the overall chemical nature of the complex.[7][8] Therefore, a cautious approach that minimizes all potential routes of exposure—inhalation, dermal contact, and ingestion—is essential.
Table 1: Hazard Profile of (R)-Ru(OAc)2(SEGPHOS) and Related Compounds
| Hazard Classification | Potential Effects | Source |
| Acute Toxicity (Oral) | Toxic if swallowed. | [4] |
| Skin Irritation | Causes skin irritation. | [4][5] |
| Eye Irritation | Causes serious eye irritation. | [4][5][9] |
| Inhalation | May cause respiratory tract irritation. | [5][6] |
Core Directive: A Multi-Layered PPE Strategy
A risk-based approach to PPE selection is critical. The following multi-layered strategy ensures comprehensive protection during the handling of (R)-Ru(OAc)2(SEGPHOS).
Respiratory Protection: The First Line of Defense
Given that (R)-Ru(OAc)2(SEGPHOS) is a powder, the primary risk is the inhalation of fine particles.[3] All handling of the solid compound should be performed within a certified chemical fume hood to minimize airborne particulates.[10]
-
Primary Recommendation: A NIOSH-approved N95 or P100 particulate respirator should be worn when handling the powder outside of a glovebox, even within a fume hood, as an additional precaution against exposure.[11][12]
-
For larger quantities or situations with a higher potential for aerosolization: A half-mask or full-face respirator with appropriate particulate filters (P100) is recommended.[12]
Eye and Face Protection: Shielding from Particulate Matter
Chemical splash goggles are mandatory to protect against accidental splashes and airborne particulates.[13] Safety glasses do not provide a complete seal and are insufficient for handling powdered reagents.[13]
-
Recommendation: Wear snug-fitting, indirectly vented chemical splash goggles.
-
Enhanced Protection: A face shield worn over safety goggles provides an additional layer of protection for the entire face, especially when handling larger quantities.
Skin Protection: An Impermeable Barrier
Preventing dermal contact is crucial, as some ruthenium compounds can cause skin irritation.[4][5]
-
Gloves: Double-gloving with nitrile gloves is recommended. Nitrile provides good chemical resistance to a range of substances.[10] The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides continuous protection.
-
Lab Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is essential to protect the arms and body.
-
Additional Protective Clothing: For procedures with a higher risk of contamination, such as large-scale reactions or cleaning up spills, a disposable chemical-resistant apron or coveralls should be worn over the lab coat.[12]
Operational Plan: From Weighing to Quenching
A systematic workflow minimizes the risk of exposure at each step of the experimental process.
Figure 1: A step-by-step workflow for the safe handling of (R)-Ru(OAc)2(SEGPHOS), emphasizing the integration of PPE at each stage.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the catalyst, ensure a certified chemical fume hood is operational.[10] Assemble all necessary glassware, reagents, and waste containers.
-
Donning PPE:
-
Put on the inner pair of nitrile gloves.
-
Don a clean, flame-resistant lab coat, ensuring cuffs are snug.
-
Put on chemical splash goggles.
-
If required, don a properly fitted respirator.
-
Put on the outer pair of nitrile gloves.
-
-
Handling the Catalyst:
-
Perform all manipulations of the solid (R)-Ru(OAc)2(SEGPHOS), including weighing and transfer to the reaction vessel, inside the fume hood.
-
Use a static-control weighing dish if available to prevent dispersal of the powder.
-
Close the container immediately after use.
-
-
Post-Reaction:
-
After the reaction is complete, quench the reaction mixture according to the specific experimental procedure.
-
Carefully remove the outer pair of gloves, turning them inside out, and dispose of them in a designated solid waste container.
-
-
Decontamination and Doffing:
-
Clean all contaminated glassware and the work surface within the fume hood.
-
Remove the lab coat, turning it inside out to contain any potential contamination.
-
Remove safety goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[11]
-
Disposal Plan: Responsible Waste Management
Proper disposal of ruthenium-containing waste is crucial to prevent environmental contamination.[14][15]
-
Solid Waste: All disposable materials contaminated with (R)-Ru(OAc)2(SEGPHOS), including gloves, weighing paper, and pipette tips, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Ruthenium-containing reaction residues and solutions should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Decontamination of Glassware: Glassware should be rinsed with an appropriate solvent to remove residual catalyst. The initial rinsate should be collected as hazardous waste. Subsequent rinses can be handled according to standard laboratory procedures for solvent waste.
Consult your institution's EHS guidelines for specific procedures on the disposal of heavy metal waste.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Spill:
-
For a small spill, carefully sweep up the solid material using a dustpan and brush, avoiding the creation of dust. Place the material in a sealed, labeled container for disposal. Clean the area with a wet cloth or paper towels, and collect the cleaning materials as hazardous waste.
-
For a large spill, evacuate the area and contact your institution's EHS office immediately.
-
By adhering to these stringent safety protocols, researchers can confidently and safely harness the synthetic power of (R)-Ru(OAc)2(SEGPHOS), advancing scientific discovery while prioritizing personal and environmental well-being.
References
-
ESPI Metals. Ruthenium. [Link]
-
Chemical Safety. RUTHENIUM (-98, -99, -100, -101). [Link]
-
CDN. SAFETY DATA SHEET Ruthenium (pieces). [Link]
-
Szabo-Scandic. Ruthenium red. [Link]
-
ResearchGate. (PDF) Ruthenium-Mediated Electrochemical Destruction of Organic Wastes. [Link]
-
Johnson Matthey Technology Review. oa Ruthenium-Mediated Electrochemical Destruction of Organic Wastes. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Patsnap. Method for recycling ruthenium from ruthenium-containing waste. [Link]
-
3ASenrise. SegPhos - Chiral Bidentate Phosphine Ligand. [Link]
-
Gelest, Inc. RUTHENIUM(III) OXOACETATE, trihydrate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chirality: The Role of (S)-SEGPHOS in Asymmetric Synthesis. [Link]
-
SAFETY DATA SHEET. [Link]
-
American Chemistry Council. Protective Equipment. [Link]
-
Wikipedia. SEGPHOS. [Link]
-
Scientific Laboratory Supplies. Ru(OAc)2(SEGPHOS). [Link]
-
ECHA. Classification and labelling information of the lead registrant. [Link]
-
Safety data sheet. [Link]
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]
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- 1. nbinno.com [nbinno.com]
- 2. SEGPHOS - Wikipedia [en.wikipedia.org]
- 3. R-Ru(OAc)2(SEGPHOS®) | Sigma-Aldrich [sigmaaldrich.cn]
- 4. guidechem.com [guidechem.com]
- 5. gelest.com [gelest.com]
- 6. Ruthenium - ESPI Metals [espimetals.com]
- 7. SegPhos - Chiral Bidentate Phosphine Ligand - Ligands - Organic Chemistry [3asenrise.com]
- 8. chemscene.com [chemscene.com]
- 9. matthey.com [matthey.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. geneseo.edu [geneseo.edu]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. researchgate.net [researchgate.net]
- 15. Ruthenium-Mediated Electrochemical Destruction of Organic Wastes | Johnson Matthey Technology Review [technology.matthey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
